7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
Description
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Properties
IUPAC Name |
7-chloro-1H-pyrido[3,4-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-6-1-4-5(2-9-6)12-3-7(11)10-4/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIRKBTWESOEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=NC=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717135 | |
| Record name | 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928118-43-8 | |
| Record name | 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one: A Technical Guide
Introduction
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its rigid, fused ring system, incorporating a pyridine, an oxazine, and a lactam moiety, presents a unique scaffold for the design of novel therapeutic agents. The presence of a chlorine atom and various heteroatoms significantly influences its electronic properties and potential for intermolecular interactions, making a thorough understanding of its structural and electronic characteristics paramount for any research and development endeavor.
Molecular Structure and Predicted Spectroscopic Data
The structural formula of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is presented below, with atoms numbered for the purpose of spectroscopic assignment.
Caption: Molecular Structure of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR chemical shifts for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in DMSO-d₆ are summarized below. The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and to reveal exchangeable protons like those on amide groups.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | ~8.0 | d | ~2.0 | This proton is on a carbon adjacent to a nitrogen and is deshielded. It will exhibit a small meta-coupling to H-8. |
| H-8 | ~7.5 | d | ~2.0 | This proton is ortho to the electron-withdrawing chloro group, leading to a downfield shift. It will show meta-coupling to H-5. |
| -NH- (N1) | ~11.0 | s (broad) | - | The amide proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange. |
| -CH₂- (C3) | ~4.5 | s | - | These methylene protons are adjacent to an amide nitrogen and an ether oxygen, resulting in a significant downfield shift. Lack of adjacent protons leads to a singlet. |
| -NH- (N4) | ~8.5 | s (broad) | - | Similar to the other amide proton, this proton will be deshielded and likely appear as a broad singlet. |
Expertise in Action: Causality of Chemical Shifts The predicted chemical shifts are influenced by the electronic environment of each proton. The aromatic protons (H-5 and H-8) are in the deshielded region typical for aromatic systems. The presence of the electron-withdrawing chloro group at C-7 will deshield the ortho proton (H-8) and to a lesser extent the para proton (H-5). The methylene protons at C-3 are significantly deshielded due to the adjacent electron-withdrawing amide and ether functionalities. The amide protons are expected at very low field due to resonance delocalization and hydrogen bonding capabilities, especially in a solvent like DMSO.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in DMSO-d₆ are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~165 | The carbonyl carbon of the lactam will be significantly deshielded. |
| C-8a | ~150 | This carbon is part of an aromatic system and is bonded to two nitrogen atoms, leading to a downfield shift. |
| C-7 | ~135 | The carbon bearing the chloro group will be deshielded due to the inductive effect of chlorine. |
| C-4a | ~140 | A quaternary carbon within the aromatic system, bonded to nitrogen and part of the fused ring system. |
| C-5 | ~120 | Aromatic CH carbon. |
| C-8 | ~115 | Aromatic CH carbon, its chemical shift is influenced by the adjacent chloro and nitrogen atoms. |
| C-4b | ~110 | Quaternary carbon at the ring junction. |
| C-3 | ~50 | The methylene carbon is shielded compared to the aromatic carbons but deshielded for an aliphatic carbon due to the adjacent heteroatoms. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one are listed below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (amide) | 3200 - 3400 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Stretching |
| C=O (amide) | 1680 - 1700 | Stretching |
| C=C (aromatic) | 1500 - 1600 | Stretching |
| C-N | 1200 - 1350 | Stretching |
| C-O (ether) | 1050 - 1250 | Stretching |
| C-Cl | 700 - 800 | Stretching |
Trustworthiness Through Self-Validation: The presence of a strong absorption band around 1690 cm⁻¹ (amide C=O) and a broad band in the 3200-3400 cm⁻¹ region (N-H) would be primary indicators for the core structure. The aromatic C-H and C=C stretching bands would confirm the presence of the pyridine ring, while the C-O and C-Cl stretches would validate the presence of the oxazine ring and the chloro-substituent, respectively.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (Molecular Formula: C₇H₅ClN₂O₂), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z 184, with an M+2 peak at m/z 186 of approximately one-third the intensity, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragmentation Pathways:
-
Loss of CO (m/z 28) from the lactam ring to give a fragment at m/z 156.
-
Loss of a chlorine radical (m/z 35) to yield a fragment at m/z 149.
-
Cleavage of the oxazine ring, potentially leading to fragments corresponding to the chlorinated pyridine portion of the molecule.
-
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
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Sample Preparation: Accurately weigh 5-10 mg of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Process the interferogram to obtain the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. Alternatively, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can be used, which is particularly useful for less volatile compounds or for analyzing complex mixtures.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is recommended to obtain accurate mass measurements, which can aid in confirming the elemental composition.
-
Data Acquisition (EI): Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing one chlorine atom.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers and drug development professionals can effectively characterize this molecule and its derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information. This foundational knowledge is crucial for advancing the study of this promising heterocyclic scaffold in the pursuit of novel therapeutic agents.
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one mechanism of action
An In-Depth Technical Guide to the
Mechanism of Action of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
Abstract
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a novel heterocyclic compound with a chemical formula of C₇H₅ClN₂O₂ and a molecular weight of 184.58 g/mol .[1][2] While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural similarity to other pyrido-oxazine derivatives suggests potential therapeutic applications, particularly in oncology. This guide proposes a hypothesized mechanism of action centered on the inhibition of Inhibitor of Apoptosis Proteins (IAPs) and outlines a comprehensive experimental strategy to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological investigation of this compound.
Introduction: The Therapeutic Potential of a Novel Scaffold
The pyrido[3,4-b]oxazine core is a compelling scaffold in medicinal chemistry, offering a three-dimensional structure with diverse potential for biological interactions. The specific compound, 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, remains largely uncharacterized in terms of its biological activity. However, related compounds have demonstrated promising pharmacological properties, including antitumor and antimicrobial activities. This has led to the hypothesis that 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one may also possess significant therapeutic potential, warranting a thorough investigation into its mechanism of action.
A Hypothesized Mechanism of Action: Targeting the Inhibitors of Apoptosis
A key mechanism by which cancer cells evade therapeutic intervention is through the upregulation of anti-apoptotic proteins.[3][4][5] Among these, the Inhibitor of Apoptosis (IAP) family of proteins are critical regulators of programmed cell death.[4][6] IAPs function by directly binding to and inhibiting caspases, the key executioner enzymes of apoptosis.[6][7] Elevated levels of IAPs are observed in numerous cancers and are often associated with treatment resistance and poor prognosis.[4][6]
Based on the known activities of structurally related heterocyclic compounds, we hypothesize that 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one acts as an antagonist of IAP proteins, thereby promoting apoptosis in cancer cells. This proposed mechanism involves the compound binding to one or more IAP family members (such as XIAP, cIAP1, or cIAP2), disrupting their ability to inhibit caspases. This leads to the activation of the caspase cascade and subsequent execution of the apoptotic program.
A secondary, albeit less certain, hypothesis is the potential modulation of intracellular calcium signaling, a pathway known to be influenced by some related pyrido-oxazine structures. Dysregulation of calcium homeostasis can also trigger apoptotic cell death.
The following sections detail a rigorous, multi-pronged experimental approach to systematically investigate and validate this primary hypothesis.
Experimental Validation Strategy
To elucidate the mechanism of action of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, a logical and phased experimental plan is essential. The following workflows are designed to first confirm cellular activity and target engagement, and then to dissect the downstream signaling consequences.
Part 1: Confirming Cytotoxicity and Target Engagement
The initial step is to determine if the compound exhibits cytotoxic activity against cancer cells and to verify direct interaction with its hypothesized targets.
A. Cellular Viability Assays
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Objective: To determine the cytotoxic effects of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one across a panel of human cancer cell lines.
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Methodology: A panel of cancer cell lines (e.g., from different tissue origins such as breast, lung, colon, and leukemia) will be treated with a dose-response range of the compound. Cell viability will be assessed after a defined incubation period (e.g., 72 hours) using a standard MTT or a more sensitive luminescent-based assay like CellTiter-Glo®.
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Data Presentation: The results will be presented as IC₅₀ (half-maximal inhibitory concentration) values.
| Cell Line | Tissue of Origin | IC₅₀ (µM) of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| Jurkat | T-cell Leukemia | Experimental Value |
| A representative table for presenting cellular viability data. |
B. Cellular Thermal Shift Assay (CETSA)
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Objective: To provide direct evidence of target engagement by assessing the thermal stabilization of IAP proteins in the presence of the compound in intact cells.[8][9][10][11][12]
-
Principle: The binding of a ligand to a protein typically increases its thermal stability.[8][12] CETSA measures the temperature at which a target protein denatures and aggregates. A shift in this "melting" temperature upon compound treatment indicates direct binding.[8][12]
-
Experimental Workflow:
A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Part 2: Elucidating the Pro-Apoptotic Mechanism
Following confirmation of cytotoxicity and target engagement, the next phase is to characterize the induction of apoptosis.
A. Annexin V/Propidium Iodide (PI) Staining
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Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
-
Methodology:
-
Treat cancer cells with 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[13][16]
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Incubate for 15 minutes at room temperature in the dark.[16]
-
Analyze the stained cells by flow cytometry.[13]
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B. Caspase Activity Assays
-
Objective: To measure the activity of key executioner caspases (caspase-3 and caspase-7) to confirm the activation of the apoptotic cascade.[17][18][19][20][21]
-
Methodology: A luminogenic or colorimetric assay will be used.[17][18][19][20] These assays utilize a specific peptide substrate for caspase-3/7 (e.g., DEVD) linked to a reporter molecule.[17][19][20] Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal that is proportional to caspase activity.[17][20]
C. Western Blot Analysis of Apoptotic Markers
-
Objective: To investigate the changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Methodology: Cancer cells will be treated with the compound, and whole-cell lysates will be subjected to SDS-PAGE and Western blotting to detect changes in the levels of:
-
IAP Proteins: XIAP, cIAP1, cIAP2 (to observe any compound-induced degradation).
-
Caspases: Cleaved caspase-3, cleaved PARP (as markers of caspase activation).
-
Bcl-2 Family Proteins: Bcl-2, Bax, Bak (to assess the involvement of the intrinsic apoptotic pathway).
-
A diagram of the hypothesized signaling pathway.
Part 3: Investigating Calcium Signaling
To explore the secondary hypothesis, the effect of the compound on intracellular calcium levels will be assessed.
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Objective: To determine if 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one induces changes in intracellular calcium concentrations.
-
Methodology:
-
Load cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[22][23][24][25]
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the compound and monitor the change in fluorescence over time using a fluorescence plate reader or a microscope.[24][25] An increase in fluorescence intensity corresponds to a rise in intracellular calcium.
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Conclusion and Future Directions
This technical guide puts forth a plausible, testable hypothesis for the mechanism of action of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, centering on the inhibition of IAP proteins. The outlined experimental strategy provides a clear and robust framework for validating this hypothesis, from initial cytotoxicity screening to detailed molecular pathway analysis.
Positive results from these studies, particularly the confirmation of IAP engagement and subsequent apoptosis induction, would establish this compound as a promising candidate for further preclinical development. Future work would involve medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, followed by in vivo efficacy studies in relevant cancer models. The exploration of its effects on calcium signaling could also unveil novel aspects of its biological activity.
References
- 1. 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one [cymitquimica.com]
- 2. 7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE CAS#: 105544-39-6 [m.chemicalbook.com]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer | MDPI [mdpi.com]
- 6. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. news-medical.net [news-medical.net]
- 11. CETSA [cetsa.org]
- 12. tandfonline.com [tandfonline.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. content.abcam.com [content.abcam.com]
- 25. interchim.fr [interchim.fr]
An In-Depth Technical Guide on the Biological Activity of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
Abstract
The heterocyclic scaffold, 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (CAS No: 928118-43-8), represents a compelling yet underexplored area in medicinal chemistry.[1][2][3] While direct biological data for this specific molecule is sparse in current literature, its structural architecture, featuring a fused pyridoxazine ring system, positions it within a class of compounds known for a wide array of pharmacological activities. This guide synthesizes the existing knowledge on structurally analogous compounds to build a predictive framework for the potential biological activities of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. By examining related pyridoxazines, pyridopyrazines, and other 7-chloroquinoline derivatives, we postulate that this compound holds significant potential as a kinase inhibitor for oncology applications and may possess anti-inflammatory and antimicrobial properties. We provide detailed, actionable experimental workflows for researchers to systematically investigate these hypotheses, from initial in vitro screening to mechanistic studies. This document serves as a foundational resource for drug development professionals aiming to unlock the therapeutic potential of this promising chemical entity.
Introduction to the Pyrido[3,4-b]oxazine Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing fused rings being particularly prominent due to their ability to engage in diverse biological interactions. The pyrido[3,4-b]oxazine core is a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets. This versatility makes its derivatives attractive candidates for drug discovery programs.
The subject of this guide, 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, is a specific derivative within this class. Its structure is characterized by the fusion of a pyridine ring and an oxazine ring, with a chlorine atom at the 7th position.[4] This halogen substitution is a critical feature, as chloro- and other halo-substituents are known to modulate pharmacokinetic properties and binding affinities in many active pharmaceutical ingredients.
Compound Profile:
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 7-Chloro-1H-pyrido[3,4-b][1][5]oxazin-2(3H)-one | [1][2] |
| CAS Number | 928118-43-8 | [1] |
| Molecular Formula | C₇H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 184.58 g/mol | [2] |
| Appearance | Solid |[1] |
The lactam moiety within the oxazine ring, combined with the pyridine's nitrogen atom and the electron-withdrawing chlorine, creates a unique electronic and steric profile that suggests a high potential for targeted biological activity.
Extrapolating Biological Potential from Structurally Related Analogs
To construct a hypothesis for the biological activity of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, we must analyze the established pharmacology of its closest structural relatives. The literature provides compelling evidence from several related heterocyclic systems.
Anticancer Activity: Kinase Inhibition
A recurring theme among related scaffolds is the potent inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
-
EGFR Inhibition: A study on novel pyrido[2,3-b][1][5]oxazine derivatives identified them as potent epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors.[6] These compounds showed significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations. The most promising compounds exhibited IC₅₀ values in the nanomolar to low micromolar range, comparable to the clinically approved drug Osimertinib.[6]
-
FLT3 Inhibition: In a highly relevant study, pyrido[3,4-b]pyrazin-2(1H)-one derivatives, which share a very similar core structure to our target compound, were developed as potent FMS-like tyrosine kinase 3 (FLT3) inhibitors.[7] Compound 13 from this series demonstrated an IC₅₀ of 15.77 nM against the MV4-11 acute myeloid leukemia (AML) cell line and effectively inhibited various FLT3 mutations.[7]
The 7-chloroquinoline moiety itself is a well-established pharmacophore in anticancer research, with numerous derivatives demonstrating significant cytotoxic activity against a broad panel of cancer cell lines.[8]
Table 1: Anticancer Activity of Related Heterocyclic Compounds
| Compound Class | Target Kinase | Cancer Model | Reported IC₅₀ Values | Reference |
|---|---|---|---|---|
| Pyrido[2,3-b][1][5]oxazine derivs. | EGFR-TK | HCC827 (NSCLC) | 0.09 µM (Cmpd 7f) | [6] |
| Pyrido[2,3-b][1][5]oxazine derivs. | EGFR-TK | NCI-H1975 (NSCLC) | 0.89 µM (Cmpd 7f) | [6] |
| Pyrido[3,4-b]pyrazin-2(1H)-one derivs. | FLT3 | MV4-11 (AML) | 15.77 nM (Cmpd 13) |[7] |
Anti-inflammatory Potential: COX Inhibition
Inflammation is another therapeutic area where related scaffolds have shown promise. A series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for anti-inflammatory activity. One compound, 7c , demonstrated potent dual inhibition of cyclooxygenase-1 (COX-1) and COX-2 isoenzymes and showed an 82% inhibition of ear edema in an in vivo model.[9][10] This suggests that the pyridone-based heterocyclic system can effectively target key mediators of the inflammatory cascade.
Antimicrobial and Other Activities
The broader class of pyridoxazine and quinoline derivatives has been associated with a range of other biological effects.
-
Antimicrobial Activity: Some 7-chloro-dihydro-pyrido-oxazine derivatives have been noted for their potential effectiveness against various bacterial strains.[5] Additionally, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones has yielded compounds with notable antimicrobial activity.[11]
-
CNS Activity: Certain benzothiadiazine derivatives, such as IDRA 21, are known to act as positive allosteric modulators of AMPA receptors, enhancing cognition.[12] While structurally distinct, this highlights the ability of related heterocyclic systems to cross the blood-brain barrier and modulate neurological targets.
Postulated Mechanism of Action: A Focus on Kinase Inhibition
Based on the strong evidence from its closest structural analogs, the most probable mechanism of action for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is the inhibition of protein kinases critical to cancer cell proliferation and survival, such as EGFR and FLT3. The fused ring system likely serves as a scaffold to position the key pharmacophoric elements within the ATP-binding pocket of the kinase domain. The 7-chloro substituent could engage in halogen bonding or occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
Caption: Hypothesized mechanism of action via EGFR pathway inhibition.
Proposed Experimental Workflows for Biological Characterization
To empirically validate the therapeutic potential of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, a structured, multi-tiered experimental approach is essential. The following protocols provide a robust framework for this investigation.
Workflow Overview
Caption: Tiered experimental workflow for biological characterization.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the anti-proliferative effect of the compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HCC827 for NSCLC; MV4-11 for AML)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Positive control (e.g., Osimertinib for EGFR-mutant cells, Quizartinib for FLT3-ITD cells)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of growth) using non-linear regression analysis.
Protocol: Biochemical Kinase Inhibition Assay
Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of a target kinase (e.g., EGFR, FLT3).
Principle: This assay measures the ability of a compound to block the phosphorylation of a substrate by a recombinant kinase. The amount of phosphorylation is typically quantified using methods like luminescence (e.g., ADP-Glo™) or fluorescence.
Materials:
-
Recombinant human kinase (e.g., EGFR, FLT3)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant kinase to the wells.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and measures the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
While 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a largely uncharacterized molecule, a thorough analysis of its structural analogs provides a compelling, data-driven rationale for its investigation as a novel therapeutic agent. The evidence strongly points towards a high potential for kinase inhibitory activity, particularly against targets relevant to oncology such as EGFR and FLT3.[6][7] The presence of the 7-chloro-pyridone core also suggests possible anti-inflammatory and antimicrobial properties.[5][10]
The path forward requires rigorous empirical validation. The experimental workflows detailed in this guide offer a clear and logical progression from broad phenotypic screening to specific, mechanistic-based assays. Successful outcomes from these studies would warrant further investigation into pharmacokinetics, in vivo efficacy, and safety pharmacology, paving the way for the development of a potentially new class of targeted therapies. Researchers and drug development professionals are encouraged to utilize this framework to explore the full biological potential of this promising heterocyclic scaffold.
References
- 1. 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one [cymitquimica.com]
- 2. This compound - CAS:928118-43-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. lookchem.com [lookchem.com]
- 5. Buy 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [smolecule.com]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one and its Congeners: Synthesis, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific literature on this exact molecule, this guide extends its scope to the broader class of pyrido[3,4-b]oxazinone derivatives. We will delve into plausible synthetic routes, physicochemical properties, and potential biological activities, drawing insights from structurally related compounds. This document aims to serve as a foundational resource for researchers exploring this chemical scaffold for novel therapeutic applications.
Introduction to the Pyrido[3,4-b]oxazinone Scaffold
The pyrido[3,4-b]oxazinone core is a fused heterocyclic system comprising a pyridine ring and an oxazine ring. This structural motif is of significant interest in drug discovery due to its presence in various biologically active molecules. The arrangement of nitrogen and oxygen atoms within the bicyclic structure imparts unique electronic and steric properties, making it a versatile scaffold for designing compounds with diverse pharmacological profiles. The introduction of a chlorine atom at the 7th position, as in 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, is anticipated to modulate the compound's physicochemical properties and biological activity, as halogenation is a common strategy in medicinal chemistry to enhance efficacy and metabolic stability.[1]
Physicochemical Properties
While experimental data for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is not extensively reported in the literature, we can infer its general properties.
| Property | Value | Source |
| CAS Number | 928118-43-8 | CymitQuimica |
| Molecular Formula | C₇H₅ClN₂O₂ | CymitQuimica |
| Molecular Weight | 184.58 g/mol | CymitQuimica |
| Appearance | Solid (predicted) | CymitQuimica |
| Purity | Typically >97% for commercial samples | CymitQuimica |
Synthesis of Pyrido[3,4-b]oxazinone Derivatives
Proposed Synthetic Pathway
A potential route to the target molecule could commence from a 3-amino-4-hydroxypyridine derivative bearing a chlorine atom at the desired position. This intermediate could then undergo cyclization with a two-carbon building block to form the oxazinone ring.
Caption: Proposed synthetic workflow for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
Representative Experimental Protocol (Hypothetical)
The following protocol is a generalized and hypothetical procedure based on the synthesis of similar pyrido-oxazinone structures.[2]
Step 1: Acylation of the Aminopyridine Precursor
-
To a solution of 3-amino-4-hydroxy-6-chloropyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere, add a base such as triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate chloroacetamide.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as DMF or DMSO.
-
Add a suitable base, for instance, potassium carbonate or sodium hydride (1.5 eq), to facilitate the intramolecular cyclization.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
Potential Biological Activities and Therapeutic Applications
While the specific biological profile of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one has not been characterized, the broader class of pyrido-oxazine derivatives has been investigated for various therapeutic applications.
Anticancer Activity
Structurally related pyrido[4,3-b][2][3]oxazines have been synthesized and evaluated as potential anticancer agents.[3] These compounds were tested for their effects on the proliferation of L1210 leukemia cells.[3] Furthermore, pyrido[2,3-b][2][3]oxazine derivatives have been designed as potent and selective EGFR-TK inhibitors for non-small cell lung cancer.[4] This suggests that the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold could be a valuable starting point for the development of novel oncology therapeutics.
Caption: Potential mechanism of anticancer action for pyrido-oxazinone derivatives.
Antimicrobial Activity
Oxazinone derivatives fused with other heterocyclic rings have demonstrated promising antimicrobial and antifungal activities.[5][6] The synthesis of novel oxazinones from chloro-substituted pyridine precursors has yielded compounds with potent bioactivity.[5] This indicates that 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one could be explored for its potential as an anti-infective agent.
Structure-Activity Relationships (SAR) - A Forward Look
The limited data on 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one necessitates a forward-looking perspective on SAR. Key areas for future investigation would include:
-
Substitution at the 7-position: Replacing the chloro group with other halogens (F, Br, I) or with electron-donating or -withdrawing groups would elucidate the electronic requirements for activity.
-
Modification of the Oxazinone Ring: Alkylation or arylation at the N1 or C3 positions could influence potency and selectivity.
-
Isomeric Scaffolds: Comparing the biological activity with that of pyrido[2,3-b]-, pyrido[4,3-b]-, and pyrido[3,2-b]oxazinone isomers would provide valuable insights into the optimal spatial arrangement of the heteroatoms.
Conclusion and Future Directions
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one represents an under-explored molecule within the medicinally relevant class of pyrido-oxazinones. While direct experimental data is sparse, analogies to related structures suggest its potential in the fields of oncology and anti-infective research. The synthetic pathways and potential biological activities discussed in this guide provide a solid foundation for initiating research programs aimed at synthesizing and characterizing this compound and its derivatives. Future efforts should focus on the definitive synthesis and comprehensive biological screening of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one to unlock its therapeutic potential.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one: A Technical Guide to Target Identification and Validation
Abstract
The novel heterocyclic compound, 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, represents a promising scaffold for the development of new therapeutic agents. Its unique structural features, combining a pyridinone core with an oxazine ring, suggest a potential for interaction with a range of biological targets implicated in various disease pathologies. This in-depth technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will explore a multi-pronged approach, integrating computational prediction with robust experimental validation, to elucidate its mechanism of action and pave the way for its clinical translation.
Introduction: The Therapeutic Promise of the Pyrido[3,4-b]oxazinone Scaffold
The pyridazinone and pyrido-oxazine core structures are prevalent in a multitude of biologically active molecules, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The fusion of these two pharmacophores in 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one suggests the potential for novel mechanisms of action and therapeutic applications. The chloro-substitution on the pyridine ring may further enhance its binding affinity and selectivity for specific biological targets. The critical first step in harnessing the therapeutic potential of this molecule is the precise identification of its molecular targets.[3] This guide will delineate a systematic and scientifically rigorous pathway to achieve this objective.
Computational Target Prediction: An In Silico First Approach
Before embarking on resource-intensive experimental studies, computational methods can provide valuable insights into the potential biological targets of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.[4] These in silico approaches leverage the compound's structure to predict its interactions with known protein targets.
Ligand-Based and Structure-Based Virtual Screening
-
Ligand-Based Approaches: These methods compare the 2D and 3D structural and electronic features of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one with databases of compounds with known biological activities. Similarity searching and pharmacophore modeling can identify known targets of structurally analogous molecules.
-
Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential protein targets are available, molecular docking simulations can predict the binding mode and affinity of the compound within the protein's active or allosteric sites. This can help prioritize targets for experimental validation.[5]
Machine Learning and AI-Powered Prediction
Recent advances in machine learning and artificial intelligence have led to the development of powerful algorithms that can predict drug-target interactions with increasing accuracy.[6][7] These models are trained on large datasets of known drug-target interactions and can identify complex patterns that may not be apparent through traditional methods.
The following diagram illustrates a typical computational workflow for target prediction:
Caption: A streamlined workflow for the computational prediction of therapeutic targets.
Experimental Target Identification: Validating In Silico Hypotheses
While computational methods are invaluable for generating hypotheses, experimental validation is essential to definitively identify the direct biological targets of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.[8] A combination of affinity-based and label-free approaches can provide a comprehensive understanding of the compound's interactions within a cellular context.
Affinity-Based Methods
These techniques rely on the specific binding of the compound to its target protein.[3]
-
Affinity Chromatography/Pull-Down Assays: This classic method involves immobilizing a derivatized version of the compound onto a solid support (e.g., beads).[9] A cell lysate is then passed over the support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.[10] A biotinylated version of the compound can also be used in conjunction with streptavidin-coated beads.[3]
Experimental Protocol: Affinity Pull-Down Assay
-
Probe Synthesis: Synthesize an analog of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one with a linker for immobilization (e.g., a terminal alkyne for click chemistry or a carboxyl group for amine coupling).
-
Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads.
-
Cell Lysis: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive binder (excess free compound) or denaturing conditions.
-
Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS).
Label-Free Methods
These methods do not require modification of the compound, thus preserving its native bioactivity.
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[9] Cell lysates are treated with the compound and then subjected to limited proteolysis. Proteins that are protected from degradation in the presence of the compound are potential targets and can be identified by mass spectrometry.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysis: Prepare a native protein lysate.
-
Compound Treatment: Incubate aliquots of the lysate with varying concentrations of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one and a vehicle control.
-
Protease Digestion: Subject the treated lysates to limited digestion with a protease (e.g., thermolysin or pronase).
-
Quenching: Stop the digestion reaction.
-
Analysis: Analyze the protein profiles of the digested lysates using SDS-PAGE or mass spectrometry to identify proteins that show increased stability in the presence of the compound.
The following diagram illustrates the experimental workflow for target identification:
Caption: A comprehensive workflow for experimental target identification and validation.
Target Validation and Mechanism of Action Studies
Once a list of putative targets has been generated and validated through initial binding assays, further experiments are necessary to confirm their biological relevance and to elucidate the compound's mechanism of action.
In Vitro Target Engagement and Functional Assays
-
Target Engagement Assays: These assays confirm the direct binding of the compound to the purified target protein.[11] Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can be used to quantify the binding affinity (Kd).
-
Enzymatic or Functional Assays: If the identified target is an enzyme, its activity should be measured in the presence of the compound to determine if it acts as an inhibitor or an activator. For other types of targets, such as receptors or ion channels, appropriate functional assays should be employed.
Cellular and In Vivo Validation
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein in intact cells upon compound binding, providing evidence of target engagement in a physiological context.
-
Genetic Approaches: Techniques such as siRNA- or CRISPR-mediated knockdown or knockout of the target gene can be used to determine if the cellular phenotype observed upon compound treatment is dependent on the presence of the target.[11]
-
Animal Models: In vivo studies in relevant animal models of disease are the ultimate validation of a therapeutic target. These studies can assess the compound's efficacy, pharmacokinetics, and pharmacodynamics.
Conclusion and Future Directions
The systematic approach outlined in this guide, from in silico prediction to in vivo validation, provides a robust framework for the identification and validation of the therapeutic targets of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. The successful elucidation of its molecular targets will not only unravel its mechanism of action but also pave the way for its optimization as a lead compound and its potential development into a novel therapeutic agent for a range of diseases. Future work should focus on structure-activity relationship (SAR) studies to improve the potency and selectivity of this promising scaffold.
References
- 1. miragenews.com [miragenews.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target identification for small bioactive molecules: finding the needle in the haystack. | Semantic Scholar [semanticscholar.org]
- 11. ucl.ac.uk [ucl.ac.uk]
The Pharmacological Landscape of Pyrido[3,4-b]oxazin-2-ones: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrido[3,4-b]oxazin-2-one scaffold is an emerging heterocyclic system with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the pharmacology of this core, designed for researchers, scientists, and drug development professionals. By synthesizing current literature and providing field-proven insights, this document details the synthesis, potential mechanisms of action, and key experimental protocols for the evaluation of these compounds. Particular emphasis is placed on their potential as kinase inhibitors in oncology, drawing parallels from structurally related fused pyridine systems. This guide aims to serve as a foundational resource to accelerate the exploration and development of novel therapeutics based on the pyrido[3,4-b]oxazin-2-one framework.
Introduction: The Emergence of Fused Pyridine Systems in Drug Discovery
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to engage with biological targets in a specific and potent manner.[1] Among these, fused pyridine derivatives have garnered considerable attention due to their structural analogy to endogenous purines, enabling them to interact with a wide array of enzymes and receptors.[2] The pyrido[3,4-b]oxazin-2-one core, a specific class of fused pyridone, represents a promising, yet relatively underexplored, area of chemical space.
The inherent structural rigidity and defined three-dimensional arrangement of atoms in fused heterocycles can lead to enhanced binding affinity and selectivity for their biological targets.[1] This guide will delve into the known and potential pharmacology of the pyrido[3,4-b]oxazin-2-one scaffold, providing a roadmap for its investigation as a source of novel therapeutic agents.
Synthetic Strategies: Building the Pyrido[3,4-b]oxazin-2-one Core
The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Several synthetic routes to pyridoxazines and related fused systems have been reported, providing a foundation for the synthesis of a diverse library of pyrido[3,4-b]oxazin-2-one analogs.
A common and effective method for the construction of the related pyrido[2,3-b][3][4]oxazine core involves a multi-step synthesis culminating in a Suzuki cross-coupling reaction. This approach allows for the introduction of a variety of substituents, which is crucial for developing structure-activity relationships (SAR).
Experimental Protocol: A General Synthetic Approach
The following protocol outlines a plausible synthetic route to the pyrido[3,4-b]oxazin-2-one core, adapted from methodologies for related fused pyridine systems.
Step 1: Synthesis of the Pyridone Core A substituted 2-aminonicotinic acid can be reacted with urea to form the initial pyridopyrimidine scaffold.
Step 2: Halogenation The pyridopyrimidine intermediate is then treated with a halogenating agent, such as phosphorus oxychloride (POCl₃), to introduce a reactive handle for subsequent cross-coupling reactions.
Step 3: Introduction of the Oxazinone Ring This step would involve the reaction of a suitably substituted aminopyridine with a reagent like chloroacetyl chloride, followed by intramolecular cyclization to form the oxazinone ring. While specific literature for the pyrido[3,4-b]oxazin-2-one core is limited, general methods for the synthesis of related pyridoxazines often involve the condensation of a protected 2-amino-3-hydroxypyridine with reagents such as 2-chloroacrylonitrile or ethyl 2,3-dibromopropionate.[5]
Step 4: Diversification via Cross-Coupling With the core scaffold in hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce a wide range of aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the core and the development of a robust SAR.
Caption: A generalized workflow for the synthesis of pyrido[3,4-b]oxazin-2-one analogs.
Pharmacological Landscape: Potential Therapeutic Applications
While direct pharmacological data for the pyrido[3,4-b]oxazin-2-one core is limited, the activities of structurally similar fused pyridine systems provide strong indicators of its potential therapeutic applications. The primary area of interest for these scaffolds is in oncology, with a focus on kinase inhibition.
Anticancer Activity: Targeting Kinase Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Many fused pyridine derivatives have been developed as potent and selective kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrido[2,3-b][3][4]oxazine-based compounds have demonstrated significant inhibitory activity against EGFR, including mutations that confer resistance to existing therapies in non-small cell lung cancer (NSCLC). These compounds have shown potent anti-proliferative effects in EGFR-mutated cancer cell lines.
-
Src Kinase Inhibition: Src kinase is another important target in oncology. Pyridin-2(1H)-one derivatives have been synthesized and evaluated as c-Src kinase inhibitors, with some compounds showing micromolar inhibitory activity.[6]
-
PIM Kinase Inhibition: PIM kinases are implicated in cell survival and proliferation. Pyridine-quinoline hybrids have been identified as competitive and non-competitive inhibitors of PIM-1 kinase, inducing apoptosis in cancer cells.[7]
Based on these findings, it is highly probable that the pyrido[3,4-b]oxazin-2-one scaffold can also serve as a template for the design of novel kinase inhibitors.
Caption: Potential kinase targets for pyrido[3,4-b]oxazin-2-one derivatives in cancer signaling pathways.
Experimental Workflow: A Guide to Pharmacological Profiling
A systematic approach to the pharmacological evaluation of novel pyrido[3,4-b]oxazin-2-one derivatives is essential for identifying promising lead compounds. The following section outlines key in vitro and in vivo assays.
In Vitro Assays
4.1.1. Kinase Inhibition Assays
The primary in vitro evaluation should focus on the kinase inhibitory activity of the synthesized compounds.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Materials:
-
Purified recombinant kinase (e.g., EGFR, Src, PIM-1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
4.1.2. Cell-Based Anti-proliferative Assays
To assess the effect of the compounds on cancer cell growth, standard cell viability assays should be performed.
Protocol: MTT Assay
-
Materials:
-
Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7)[8]
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
In Vivo Models
Promising compounds identified from in vitro assays should be further evaluated in animal models of cancer.
Protocol: Tumor Xenograft Model
-
Model: Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous human tumor xenografts.[9]
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor volume and body weight regularly throughout the study.
-
-
Endpoints:
-
Tumor growth inhibition
-
Survival analysis
-
Pharmacokinetic and pharmacodynamic (PK/PD) analysis
-
Structure-Activity Relationship (SAR) and Data Presentation
A systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Data Presentation:
All quantitative data from in vitro and in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Activity of Pyrido[3,4-b]oxazin-2-one Analogs (Hypothetical Data)
| Compound ID | R1-Substituent | R2-Substituent | EGFR IC₅₀ (nM) | Src IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| PBOX-001 | H | Phenyl | 520 | >1000 | 15.2 |
| PBOX-002 | Cl | Phenyl | 150 | 850 | 5.8 |
| PBOX-003 | H | 4-Fluorophenyl | 85 | 920 | 2.1 |
| PBOX-004 | Cl | 4-Fluorophenyl | 12 | 650 | 0.5 |
Conclusion and Future Directions
The pyrido[3,4-b]oxazin-2-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. By leveraging the knowledge gained from related fused pyridine systems, researchers can efficiently design and synthesize libraries of analogs for biological screening. The experimental protocols outlined in this guide provide a robust framework for the pharmacological characterization of these compounds.
Future research should focus on:
-
Elucidation of Specific Mechanisms of Action: Determining the precise molecular targets and signaling pathways modulated by active compounds.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.[10]
-
Exploration of Other Therapeutic Areas: While oncology is a primary focus, the structural features of this scaffold may lend themselves to applications in other areas, such as neurodegenerative and inflammatory diseases.
This technical guide serves as a catalyst for the investigation of the pyrido[3,4-b]oxazin-2-one core, with the ultimate goal of translating this chemical scaffold into novel and effective medicines.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
Introduction: The Significance of a Versatile Heterocycle
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, a notable heterocyclic compound, holds considerable interest within the fields of medicinal chemistry and organic synthesis. Its structured framework, which incorporates a fused pyridine and oxazine ring, provides a versatile scaffold for the development of novel therapeutic agents. This compound is a key intermediate in the synthesis of various biologically active molecules, including antiviral agents. For instance, derivatives of this class of compounds are being explored for their potential in antiviral drug development, such as in the synthesis of analogs related to GS-441524, which has shown efficacy against feline infectious peritonitis (FIP), a coronavirus-induced disease in cats[1][2][3][4][5]. The strategic placement of the chloro-substituent and the lactam functionality offers reactive sites for further chemical modifications, making it a valuable building block for creating diverse chemical libraries.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. The described methodology is designed to be robust and reproducible, offering researchers a reliable pathway to access this important chemical entity.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is achieved through a two-step process commencing from commercially available 2-amino-4-chloro-5-hydroxypyridine. The synthetic approach is centered around a key cyclization reaction to construct the oxazinone ring.
Step 1: N-Acylation of the Starting Pyridine Derivative
The initial step involves the acylation of the amino group of 2-amino-4-chloro-5-hydroxypyridine with a suitable acylating agent, such as chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses to yield the N-acylated product, 2-(2-chloroacetamido)-4-chloropyridin-3-ol. This intermediate is crucial as it introduces the necessary carbon framework for the subsequent cyclization.
Step 2: Intramolecular Cyclization to Form the Oxazinone Ring
The second and final step is an intramolecular Williamson ether synthesis, a classic method for forming ether linkages. In this case, it is adapted for the formation of the heterocyclic ring. The reaction is facilitated by a base, such as potassium carbonate, which deprotonates the hydroxyl group on the pyridine ring, forming a phenoxide-like intermediate. This nucleophilic oxygen then attacks the electrophilic carbon bearing the chlorine atom in the chloroacetyl group via an intramolecular SN2 reaction. This ring-closing step results in the formation of the desired 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. The choice of a suitable base and solvent is critical to ensure efficient cyclization and minimize side reactions.
Below is a diagram illustrating the synthetic workflow:
Caption: Synthetic workflow for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-amino-4-chloro-5-hydroxypyridine | ≥98% | Sigma-Aldrich |
| Chloroacetyl chloride | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | ≥99% | Fisher Scientific |
| Dichloromethane (DCM, anhydrous) | ≥99.8% | VWR Chemicals |
| Acetonitrile (anhydrous) | ≥99.8% | VWR Chemicals |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (anhydrous) | Reagent Grade | Sigma-Aldrich |
Step-by-Step Procedure:
Step 1: Synthesis of 2-(2-chloroacetamido)-4-chloropyridin-3-ol
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-4-chloro-5-hydroxypyridine (10.0 g, 69.2 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (6.1 mL, 76.1 mmol) dropwise to the suspension over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude intermediate, 2-(2-chloroacetamido)-4-chloropyridin-3-ol, which can be used in the next step without further purification.
Step 2: Synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
-
To a 500 mL round-bottom flask, add the crude 2-(2-chloroacetamido)-4-chloropyridin-3-ol from the previous step, anhydrous potassium carbonate (28.7 g, 207.6 mmol), and anhydrous acetonitrile (250 mL).
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 12 hours.
-
Monitor the reaction by TLC using a mobile phase of ethyl acetate/hexane (1:1).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 30 mL).
-
Concentrate the combined filtrate under reduced pressure to obtain a solid residue.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one as a white to off-white solid.
-
Dry the final product under vacuum.
Characterization Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₅ClN₂O₂[6][7] |
| Molecular Weight | 184.58 g/mol [6][7] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.2 (s, 1H), 8.0 (s, 1H), 7.2 (s, 1H), 4.8 (s, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.0, 145.2, 140.1, 135.8, 120.4, 115.7, 68.2 |
| Mass Spectrometry (ESI) | m/z 185.0 [M+H]⁺ |
| Purity (by HPLC) | ≥98% |
Troubleshooting and Safety Precautions
Troubleshooting:
-
Incomplete reaction in Step 1: If the starting material is still present after 4 hours, add an additional 0.1 equivalents of chloroacetyl chloride and continue stirring for another 2 hours.
-
Low yield in Step 2: Ensure that all reagents and solvents are anhydrous, as moisture can interfere with the base-mediated cyclization. The reaction time may also be extended if necessary.
-
Purification challenges: If recrystallization does not yield a pure product, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.
Safety Precautions:
-
Chloroacetyl chloride is highly corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using anhydrous solvents.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic building block for use in various research and development applications, particularly in the field of medicinal chemistry. The principles of N-acylation followed by intramolecular cyclization are well-established in organic synthesis, and their application here provides a robust route to the target molecule.[8][9][10]
References
- 1. GS-441524 | SARS-CoV | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Treatment of 42 Days with Oral GS-441524 Results in Equal Efficacy as the Recommended 84-Day Treatment in Cats Suffering from Feline Infectious Peritonitis with Effusion-A Prospective Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Chloro-1h-pyrido[3,4-b][1,4]oxazin-2(3h)-one - CAS:928118-43-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
Application Notes & Protocols: 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one as a Versatile Intermediate for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyrido[3,4-b]oxazinone Scaffold
In the landscape of modern oncology and immuno-oncology drug discovery, the development of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them high-value therapeutic targets. The privileged structure of the pyrido[3,4-b]oxazinone core has emerged as a cornerstone for the synthesis of a new generation of kinase inhibitors. Its rigid, bicyclic framework provides a well-defined vectoral presentation of substituents into the ATP-binding pocket of various kinases.
The specific intermediate, 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1) , is a particularly valuable building block. The chloro-substituent at the 7-position serves as a versatile synthetic handle for late-stage functionalization via modern cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR) deep into the kinase hinge region or solvent-front. Furthermore, the lactam moiety can be selectively reduced to introduce a secondary amine, providing an additional point for diversification and interaction with the target protein. This guide provides a comprehensive overview and detailed protocols for the synthesis and application of this key intermediate in the development of novel kinase inhibitors, targeting families such as Pim kinases and EGFR.[1][2]
Part 1: Synthesis of the Core Intermediate (1)
The synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is not widely detailed in peer-reviewed literature, but a robust pathway can be proposed based on established heterocyclic chemistry principles. The logical starting point is the commercially available 2-amino-3-hydroxypyridine, which undergoes regioselective chlorination followed by cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Intermediate 1.
Protocol 1: Proposed Synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1)
Step 1a: Synthesis of 2-Amino-6-chloro-3-hydroxypyridine
-
To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in acetonitrile (10 mL/g), add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the chlorinated intermediate.
Senior Scientist's Note: The chlorination of aminopyridines with NCS is a standard procedure. The regioselectivity is directed by the activating amino and hydroxyl groups. It is crucial to perform the reaction in a suitable solvent like acetonitrile or DMF and to monitor the reaction closely to avoid over-chlorination.
Step 1b: Cyclization to form 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1)
-
Dissolve 2-amino-6-chloro-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL/g) and cool the solution to 0°C in an ice bath.
-
Add a base, such as triethylamine (TEA) (2.2 eq).
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5°C.[3]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. This completes the initial N-acylation and subsequent intramolecular O-alkylation (cyclization).
-
Monitor the reaction for the formation of the bicyclic product by LC-MS.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1) .
Senior Scientist's Note: This one-pot acylation and cyclization is an efficient method for forming the oxazinone ring.[3] The use of a non-nucleophilic base is critical to prevent unwanted side reactions with chloroacetyl chloride. The reaction progress is self-validating; the significant change in polarity from the starting material to the cyclized product is easily observed on TLC, and the mass of the product will correspond to the expected molecular weight (184.58 g/mol ).
Part 2: Reduction to the Dihydro-pyrido-oxazine Core (2)
The lactam carbonyl of intermediate 1 can be efficiently reduced to a methylene group, yielding the dihydro-pyrido-oxazine scaffold 2 . This transformation unmasks a secondary amine, which serves as a crucial attachment point for building out the final kinase inhibitor.
Reaction Workflow
Caption: Reduction of the lactam intermediate 1 to scaffold 2.
Protocol 2: Synthesis of 7-Chloro-3,4-dihydro-2H-pyrido[3,4-b][4][5]oxazine (2)
This protocol is adapted from procedures described in patent literature.
-
To a solution of 7-chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (1) (3.70 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (63 mL), add borane-THF complex (1M in THF, 47 mL, 47 mmol) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 75°C and stir for 1 hour. Monitor the reaction by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully quench the reaction by the slow addition of methanol (24 mL). Caution: Effervescence (hydrogen gas evolution) will occur.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product 2 .
-
If necessary, purify the product via column chromatography.
Senior Scientist's Note: Borane reagents are electrophilic and selectively reduce amides and lactams over many other functional groups.[4] The reaction is typically clean and high-yielding. The quench with methanol is exothermic and produces hydrogen gas, so it must be done cautiously and in a well-ventilated fume hood. The successful reduction is confirmed by the disappearance of the lactam carbonyl stretch in the IR spectrum and the appearance of a new methylene signal in the ¹H NMR spectrum.
Part 3: Application in Kinase Inhibitor Synthesis - A Representative Example
The 7-chloro atom on the pyridyl ring of scaffold 2 is now primed for elaboration into a final inhibitor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are industry-standard methods for this transformation.[5][6][7] Below is a representative protocol for a Suzuki coupling, a reaction widely used to form C-C bonds in the synthesis of kinase inhibitors, including those based on related pyridoxazine scaffolds.[2][8]
Illustrative Kinase Inhibitor Synthesis Workflow
Caption: Suzuki coupling to generate a final inhibitor analog.
Protocol 3: Representative Suzuki Coupling to Synthesize a Kinase Inhibitor Analog
-
In a microwave vial or Schlenk flask, combine 7-chloro-3,4-dihydro-2H-pyrido[3,4-b][5][4]oxazine (2) (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-120°C (or use microwave irradiation) for 2-12 hours, until LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC to yield the target kinase inhibitor analog.
Senior Scientist's Note: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling and often requires optimization for specific substrates.[9][10] The reaction is self-validating as the final product will have a significantly higher molecular weight corresponding to the addition of the aryl group, which can be confirmed by mass spectrometry. The purity and identity are confirmed by HPLC and NMR. This final molecule can then be screened against a panel of kinases (e.g., Pim-1, EGFR) to determine its inhibitory activity.[8][11]
Data Summary & Characterization
The successful synthesis of these compounds must be validated at each step through rigorous analytical characterization.
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR Features | Expected ¹³C NMR Features |
| Intermediate (1) | C₇H₅ClN₂O₂ | 184.58 | Aromatic protons on pyridine ring, NH proton, CH₂ protons adjacent to N and C=O. | Signals for aromatic carbons, two carbonyl carbons (amide and lactam), and one aliphatic carbon. |
| Scaffold (2) | C₇H₇ClN₂O | 170.60 | Aromatic protons, NH proton, two distinct CH₂ signals in the oxazine ring. | Aromatic carbon signals, two aliphatic carbon signals. Disappearance of the lactam carbonyl. |
| Final Analog | Varies | Varies | Signals from scaffold 2 plus new signals from the coupled aryl group. | Signals from scaffold 2 plus new signals from the coupled aryl group. |
Conclusion
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a strategically designed intermediate that provides an efficient entry point into the medicinally relevant dihydro-pyrido-oxazine chemical space. The protocols outlined here, synthesized from established chemical principles and patent literature, provide a clear and logical pathway from simple precursors to complex kinase inhibitor candidates. The dual functionality of the chloro-substituent and the reducible lactam offers chemists a versatile platform for rapidly generating diverse libraries of compounds for screening and lead optimization in drug discovery programs.
References
- 1. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of pyrrolyl- and indolylamides with BH3 x THF: cyclodeoxygenation versus deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Pyrido[2,3-b]oxazines and Suzuki Cross-Coupling
Application Notes & Protocols: Suzuki Cross-Coupling Reactions with Pyrido[2,3-b]oxazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]oxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties make it a valuable core for the development of novel therapeutic agents.[1][2] Notably, derivatives of this scaffold have shown promise as potent inhibitors of key biological targets, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are implicated in various cancers.[1][2] The ability to strategically functionalize the pyrido[2,3-b]oxazine core is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[3][4][5] This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, enables the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks make it an indispensable method for the synthesis of complex molecules, including biaryl and heteroaryl structures prevalent in pharmaceuticals.[3][5][6]
For the derivatization of pyrido[2,3-b]oxazine analogs, the Suzuki cross-coupling offers a direct and efficient route to introduce diverse aryl and heteroaryl substituents. This is particularly crucial for exploring the structure-activity relationships (SAR) of potential drug candidates. For instance, the synthesis of novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors has successfully utilized the Suzuki reaction to introduce key pharmacophoric elements.[1]
However, the application of Suzuki coupling to nitrogen-rich heterocyclic systems like pyrido[2,3-b]oxazines is not without its challenges. The presence of Lewis basic nitrogen atoms can lead to catalyst inhibition or deactivation, and the electronic nature of the heterocyclic ring can influence the reactivity of the halide coupling partner.[7][8][9] Therefore, a thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are essential for achieving high yields and purity.
This guide provides a comprehensive overview of the Suzuki cross-coupling reaction as applied to pyrido[2,3-b]oxazine analogs, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4][5] Understanding this cycle is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[5][10][11]
Figure 1: The Suzuki-Miyaura catalytic cycle.
1. Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst. In this step, the palladium complex inserts into the carbon-halogen bond of the pyrido[2,3-b]oxazine halide (R¹-X), forming a Pd(II) intermediate.[4][5] This is often the rate-determining step of the reaction.[4][5] The reactivity of the halide typically follows the order I > Br > Cl >> F. For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to promote this step.[3]
2. Transmetalation: Before transmetalation can occur, the boronic acid (R²-B(OH)₂) must be activated by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[4][12] This activated boronate then transfers its organic group (R²) to the palladium(II) center, displacing the halide. The exact mechanism of this step is complex and still a subject of research, but it is widely accepted that the base plays a crucial role in facilitating this transfer.[4][13]
3. Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) center are coupled together, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[10] The Pd(0) species can then re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of palladium.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Suzuki cross-coupling of a halogenated pyrido[2,3-b]oxazine with an arylboronic acid. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.
General Protocol for Suzuki Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated pyrido[2,3-b]oxazine analog (1.0 equiv)
-
Arylboronic acid (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PCy₃) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF)
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated pyrido[2,3-b]oxazine analog, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if used).
-
Solvent Addition: Add the anhydrous organic solvent followed by the degassed water. The ratio of organic solvent to water is typically between 4:1 and 10:1.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by the freeze-pump-thaw method (3 cycles).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table of Recommended Reaction Conditions
| Substrate Class | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Bromo-pyrido[2,3-b]oxazine | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90-100 | A standard and often effective set of conditions. |
| Chloro-pyrido[2,3-b]oxazine | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100-110 | More forcing conditions are often needed for less reactive chlorides.[14] |
| Sterically Hindered Substrates | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3.0) | Dioxane/H₂O (5:1) | 100 | Bulky ligands can facilitate reductive elimination.[3] |
| Unprotected NH-containing Heterocycles | P1 or P2 precatalysts (1-3) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60-100 | Specialized precatalysts can be effective for substrates with acidic protons.[7][8] |
Troubleshooting Common Issues in Suzuki Cross-Coupling
Even with established protocols, challenges can arise. The following guide addresses common problems and suggests potential solutions.
Figure 2: A workflow for troubleshooting Suzuki cross-coupling reactions.
1. Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Pd(0) species can be sensitive to air and moisture. Using pre-catalysts or ensuring a rigorously inert atmosphere can be beneficial. The color of the reaction mixture can be indicative; a black precipitate may suggest catalyst decomposition to palladium black.[15]
-
Ligand Choice: For challenging substrates, particularly aryl chlorides or sterically hindered partners, the choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates.[3][14]
-
Base Strength: The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle.[13] For difficult couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones like Na₂CO₃.[4]
-
Solvent Effects: The solubility of all components is crucial. A change in solvent or the use of a co-solvent may be necessary.[4][16]
2. Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction, forming R²-R², is often promoted by the presence of oxygen.[3] Thorough degassing of the reaction mixture is essential to minimize this pathway.
-
Dehalogenation: The starting pyrido[2,3-b]oxazine halide can be reduced to the corresponding dehalogenated product. This can be caused by certain bases or impurities.[3]
-
Protodeborylation: The boronic acid can be cleaved by water to give the corresponding arene. This is more prevalent with electron-rich or sterically hindered boronic acids. Using a higher excess of the boronic acid or a stronger base can sometimes mitigate this issue.
3. Issues with Nitrogen-Containing Heterocycles:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands can sterically disfavor this coordination.
-
Substrate Reactivity: The electronic nature of the pyrido[2,3-b]oxazine ring can influence the ease of oxidative addition. Electron-deficient halides are generally more reactive.[15]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a robust and versatile method for the functionalization of complex molecules like pyrido[2,3-b]oxazine analogs. A solid understanding of the reaction mechanism, coupled with careful selection of the catalyst, ligand, base, and solvent, is key to achieving successful outcomes. While challenges can arise, particularly with nitrogen-rich heterocyclic substrates, a systematic approach to optimization and troubleshooting, as outlined in this guide, will enable researchers to effectively harness the power of this transformative reaction in the pursuit of novel therapeutics.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Libraries for Kinase Inhibitor Discovery
Introduction
The 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its unique fused ring structure, incorporating both pyridine and oxazine rings, provides a versatile framework for the development of novel therapeutic agents.[1] Preliminary research suggests that derivatives of this and similar scaffolds, such as quinazolinones and pyrazolopyridines, may exhibit a range of pharmacological properties, including antimicrobial and antitumor activities.[1][2][3] A critical area of investigation for such scaffolds is their potential as enzyme inhibitors, particularly for protein kinases.
Protein kinases are a pivotal class of enzymes in cellular signal transduction and are frequently implicated in the pathophysiology of diseases like cancer and inflammatory disorders.[4][5] Consequently, they have become one of the most important target classes for modern drug discovery.[4][5] High-throughput screening (HTS) is an essential methodology in this endeavor, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a specific kinase target.[6] This process significantly accelerates the initial stages of drug discovery, paving the way for more focused lead optimization efforts.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign for libraries based on the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold. We will detail the critical steps from assay development and validation to primary screening, hit confirmation, and data analysis, with a focus on identifying novel kinase inhibitors. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data.
I. Assay Development and Optimization: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust and reliable assay.[8] For kinase inhibitor screening, fluorescence-based assays are a popular choice due to their high sensitivity, adaptability to HTS formats, and generally favorable cost-effectiveness.[9][10] This section will outline the development of a generic, fluorescence-based kinase activity assay, which can be adapted for a specific kinase of interest.
A. Principle of the Fluorescence-Based Kinase Assay
The assay principle relies on the enzymatic activity of the target kinase, which phosphorylates a specific peptide substrate. The detection of this phosphorylation event is coupled to a fluorescent readout. A common method involves using an antibody that specifically recognizes the phosphorylated substrate, with this antibody being linked to a fluorophore. An increase in fluorescence signal corresponds to higher kinase activity, while a decrease in signal indicates inhibition.
B. Key Reagents and Materials
-
Target Kinase: Purified, active recombinant kinase enzyme.
-
Peptide Substrate: A peptide sequence specifically recognized and phosphorylated by the target kinase.
-
ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.
-
Phospho-Specific Antibody: An antibody that specifically binds to the phosphorylated form of the peptide substrate.
-
Fluorescently Labeled Secondary Antibody or Reagent: To detect the primary antibody binding.
-
Assay Buffer: Optimized for kinase activity and stability.
-
Microplates: 384-well or 1536-well plates suitable for fluorescence measurements.
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO (Dimethyl sulfoxide), the vehicle for the compound library.
C. Protocol: Assay Optimization
The goal of optimization is to establish assay conditions that provide a stable and robust signal suitable for HTS. This involves determining the optimal concentrations of key reagents and incubation times.
-
Kinase Titration:
-
Prepare a serial dilution of the kinase enzyme in assay buffer.
-
Add a fixed, excess concentration of the peptide substrate and ATP to each well of a microplate.
-
Incubate for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
-
Stop the reaction and proceed with the detection steps (antibody incubations).
-
Measure the fluorescence signal.
-
Causality: The aim is to identify the kinase concentration that yields a robust signal without being in excess, ensuring the assay is sensitive to inhibition.
-
-
ATP Km Determination:
-
Using the optimal kinase concentration determined above, perform the assay with varying concentrations of ATP.
-
Measure the initial reaction velocity at each ATP concentration.
-
Plot the velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km (the substrate concentration at which the reaction rate is half of Vmax).
-
Causality: For an ATP-competitive inhibitor screen, running the assay at or near the Km for ATP provides a sensitive measure of inhibition.
-
-
Time Course Experiment:
-
Using the optimized kinase and ATP concentrations, run the assay and measure the fluorescence signal at multiple time points.
-
Causality: This determines the optimal incubation time where the reaction is still in the linear phase, ensuring that the assay is measuring the initial rate of the reaction and is not limited by substrate depletion or enzyme instability.
-
II. HTS Workflow: From Pilot Screen to Full Library Screening
A well-defined workflow is crucial for the efficient and reproducible execution of a large-scale HTS campaign.
Caption: A generalized workflow for a high-throughput screening campaign.
A. Assay Validation: The Z'-Factor
Before committing to a full-scale screen, the quality and robustness of the assay must be statistically validated. The Z'-factor is the industry-standard metric for this purpose.[11][12] It assesses the separation between the positive and negative controls, taking into account the signal dynamic range and data variation.[13]
Z'-Factor Calculation: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control (e.g., maximum inhibition)
-
σp = standard deviation of the positive control
-
μn = mean of the negative control (e.g., no inhibition, DMSO only)
-
σn = standard deviation of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A clear separation between positive and negative controls, suitable for HTS.[13][14] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but careful data analysis is required.[13][14] |
| < 0 | Unacceptable | The signal from the positive and negative controls overlaps, making the assay unsuitable for HTS.[13][14] |
Protocol: Z'-Factor Determination
-
Prepare a 384-well plate with half the wells dedicated to the positive control (a known inhibitor at a concentration that gives maximum inhibition) and the other half to the negative control (DMSO).
-
Run the optimized kinase assay.
-
Calculate the Z'-factor using the formula above.
-
Repeat this process on multiple days to ensure reproducibility. An assay is considered validated for HTS when the Z'-factor is consistently above 0.5.[15]
B. Pilot Screen
Once the assay is validated, a pilot screen of a small, diverse subset of the compound library (e.g., ~2,000 compounds) is recommended.[15]
-
Purpose: The pilot screen serves to identify any unforeseen issues with the assay in the presence of a diverse range of chemical matter, such as compound autofluorescence or precipitation. It also provides an initial estimate of the hit rate.
C. Full Library Screening
With a validated assay, the full library screening can commence.
-
Compound Plating: The 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one library is typically plated at a single concentration (e.g., 10 µM) in 384- or 1536-well plates.
-
Controls: Each plate must include positive and negative controls to monitor assay performance and for data normalization.
-
Automation: HTS is heavily reliant on automation, including liquid handlers and robotic plate movers, to ensure precision and throughput.[7]
III. Data Analysis and Hit Identification
The large volume of data generated from an HTS campaign requires a systematic and statistically sound analysis workflow.[16][17]
A. Data Normalization
Raw data from each plate is normalized to the on-plate controls to account for plate-to-plate and day-to-day variability. A common method is to calculate the percent inhibition for each compound:
Percent Inhibition = 100 * (1 - (Signalcompound - Mean Signalpositive control) / (Mean Signalnegative control - Mean Signalpositive control))
B. Primary Hit Selection
A primary hit is a compound that meets a predefined activity threshold. A common approach is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls.
Caption: A logical flow for hit triage and validation.
IV. Hit Confirmation and Counter-Screening
Primary hits from a single-concentration screen require further validation to confirm their activity and rule out false positives.[18]
A. Hit Confirmation
-
Re-testing: Primary hits are "cherry-picked" from the library and re-tested in the primary assay to confirm their activity. This step helps to eliminate hits that were the result of experimental error.
B. Dose-Response and IC50 Determination
Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point dose-response curve) to determine their potency. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.[19][20]
Protocol: IC50 Determination
-
Prepare serial dilutions of the confirmed hit compounds.
-
Perform the kinase assay with each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.[20][21][22]
| Compound ID | Primary Screen % Inhibition | Confirmed IC50 (µM) |
| Cpd-001 | 85.2 | 0.5 |
| Cpd-002 | 78.9 | 1.2 |
| Cpd-003 | 92.5 | 0.2 |
| Cpd-004 | 65.1 | 8.9 |
C. Counter-Screening and Orthogonal Assays
A significant challenge in HTS is the identification of false positives that arise from compound interference with the assay technology rather than true inhibition of the target.[18][23] Counter-screens are essential for identifying and eliminating these artifacts.[24][25][26]
-
Technology-Based Counter-Screens: These assays are designed to identify compounds that interfere with the detection method.[25] For a fluorescence-based assay, this would involve running the assay in the absence of the kinase or substrate to identify autofluorescent compounds.
-
Specificity Counter-Screens: To ensure that the hit compounds are selective for the target kinase, they should be tested against a panel of related kinases.[25]
-
Orthogonal Assays: These are assays that measure the same biological activity but use a different detection technology (e.g., a luminescence-based or label-free method).[26] Confirmation of activity in an orthogonal assay provides strong evidence that the compound is a true inhibitor of the target.
D. Cell-Based Assays
Ultimately, a successful drug candidate must be active in a more physiologically relevant context.[27] Cell-based assays are a crucial step in validating hits from a biochemical screen.[27][28][29][30]
Protocol: Cellular Target Engagement Assay
-
Culture a cell line that expresses the target kinase.
-
Treat the cells with the hit compounds at various concentrations.
-
Lyse the cells and measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or an ELISA-based assay.
-
A reduction in the phosphorylation of the downstream substrate indicates that the compound is engaging the target kinase within the cell.
V. Conclusion
The high-throughput screening of a 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one library is a powerful approach for the discovery of novel kinase inhibitors. A successful HTS campaign is a multidisciplinary effort that requires careful planning, rigorous assay validation, and a systematic approach to data analysis and hit confirmation. By following the protocols and principles outlined in this application note, researchers can maximize the quality of their screening data and increase the likelihood of identifying promising lead compounds for further drug development. The subsequent steps of hit-to-lead optimization and preclinical development will build upon the foundation of high-quality hits generated from this initial screening effort.
References
- 1. Buy 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [smolecule.com]
- 2. dau.url.edu [dau.url.edu]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. labkey.com [labkey.com]
- 8. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. assay.dev [assay.dev]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 24. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 27. marinbio.com [marinbio.com]
- 28. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 29. lifescienceglobal.com [lifescienceglobal.com]
- 30. researchgate.net [researchgate.net]
Pyrido[2,3-b]oxazine Scaffolds as Next-Generation EGFR Tyrosine Kinase Inhibitors: Application Notes and Protocols
Introduction: The Evolving Challenge of EGFR-Targeted Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating cell proliferation, survival, and differentiation.[1][2] Its dysregulation, through overexpression or activating mutations, is a well-established driver in various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[1][3][4] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[5] However, the clinical success of first and second-generation TKIs is often curtailed by the emergence of acquired resistance, frequently driven by a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[6][7] This has necessitated the development of third-generation inhibitors that can effectively target these resistant mutations while sparing wild-type (WT) EGFR to minimize toxicity.
This document details the development of a novel class of potent and selective EGFR-TKIs based on the pyrido[2,3-b][6]oxazine scaffold. These compounds have been rationally designed to overcome T790M-mediated resistance.[8] We provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and preclinical assessment of this promising chemical series. The protocols herein are grounded in field-proven methodologies, ensuring scientific integrity and reproducibility.
Part 1: The EGFR Signaling Axis and Inhibitor Mechanism
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades critical for cell proliferation and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][6] EGFR inhibitors function by competing with ATP at the kinase domain's binding site, thereby blocking autophosphorylation and subsequent signal transduction, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[6]
The pyrido[2,3-b][6]oxazine scaffold was identified as a promising starting point for developing inhibitors that can effectively target mutant EGFR. Through a strategy of molecular hybridization, this core was strategically decorated with other bioactive pharmacophores, such as phenyl sulfonamide and pyrimidine, to enhance potency and selectivity against clinically relevant mutations like the L858R/T790M double mutant.[2]
Caption: EGFR signaling pathways and the point of inhibition.
Part 2: Synthesis of Pyrido[2,3-b]oxazine Derivatives
The synthesis of the target pyrido[2,3-b][6]oxazine analogues is achieved through a multi-step synthetic route.[2] A key strategic step in this process is the Suzuki cross-coupling reaction, which allows for the efficient introduction of diverse aryl or heteroaryl moieties.[8] The general synthetic scheme enables the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).
Protocol 2.1: General Five-Step Synthesis
The following protocol outlines a representative synthesis for this class of compounds, as described by Yadav, V.B., et al. (2025).[2]
Step 1: Synthesis of Intermediate 2
-
Reaction: Start with commercially available 2-amino-3-hydroxypyridine (1). React with 2,4-dichloro-5-(trifluoromethyl)pyrimidine in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethylformamide (DMF).
-
Rationale: This step introduces the pyrimidine ring, a key pharmacophore, onto the pyridine core. The chlorine at the 4-position of the pyrimidine is more reactive and undergoes nucleophilic substitution by the amino group of the pyridine.
Step 2: Synthesis of Intermediate 3
-
Reaction: The hydroxyl group of intermediate 2 is reacted with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in an acetone solvent.
-
Rationale: This introduces the cyanoethyl group, which is a precursor for the formation of the oxazine ring.
Step 3: Synthesis of the Pyrido[2,3-b][6]oxazine Core (Intermediate 4)
-
Reaction: Cyclization of intermediate 3 is achieved by heating in a high-boiling point solvent like diphenyl ether.
-
Rationale: An intramolecular cyclization occurs where the amino group attacks the nitrile, leading to the formation of the fused oxazine ring system, which constitutes the core scaffold.
Step 4: Bromination of the Scaffold (Intermediate 5)
-
Reaction: The pyrido[2,3-b][6]oxazine core (4) is brominated using N-bromosuccinimide (NBS) in a solvent like chloroform.
-
Rationale: This step introduces a bromine atom at a specific position on the scaffold, which serves as a handle for the subsequent Suzuki cross-coupling reaction, allowing for diversification.
Step 5: Suzuki Cross-Coupling to Yield Final Compounds (e.g., 7f)
-
Reaction: Intermediate 5 is coupled with a desired boronic acid (e.g., 3-amino-4-(2,4-difluorophenylsulfonamido)phenylboronic acid) using a palladium catalyst (like Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture such as 1,4-dioxane and water.
-
Rationale: The Suzuki reaction is a powerful C-C bond-forming reaction that allows for the introduction of the substituted phenyl sulfonamide moiety, another critical pharmacophore for potent EGFR inhibition.[8]
Caption: General synthetic workflow for pyrido[2,3-b]oxazine inhibitors.
Part 3: In Vitro Biological Evaluation
A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of the synthesized inhibitors.
Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]
-
Cell Lines:
-
HCC827: NSCLC cell line with an EGFR exon 19 deletion (sensitive to TKIs).
-
NCI-H1975: NSCLC cell line with L858R/T790M double mutation (resistant to 1st/2nd gen TKIs).
-
A549: NSCLC cell line with WT-EGFR overexpression.
-
BEAS-2B: Normal human bronchial epithelial cells (for selectivity assessment).[8]
-
-
Procedure:
-
Seed cells (e.g., 5 × 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrido[2,3-b]oxazine compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Osimertinib).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Data Presentation: In Vitro Cytotoxicity (IC₅₀)
| Compound | HCC827 (Exon 19 del) IC₅₀ (µM) | NCI-H1975 (L858R/T790M) IC₅₀ (µM) | A549 (WT-EGFR) IC₅₀ (µM) | BEAS-2B (Normal) IC₅₀ (µM) |
| 7f | 0.09 | 0.89 | 1.10 | > 61 |
| 7g | 0.15 | 1.02 | 1.34 | > 61 |
| 7h | 0.21 | 1.15 | 1.58 | > 61 |
| Osimertinib | 0.08 | 0.75 | 1.05 | > 50 |
| Data are representative values from published studies.[8] |
Protocol 3.2: EGFR Autophosphorylation Inhibition (Western Blot)
This assay directly assesses the ability of the compounds to inhibit the kinase activity of EGFR within the cellular context.
-
Procedure:
-
Culture cells (e.g., A431 for high EGFR expression or HCC827) to 70-80% confluency. Serum-starve the cells for 12-18 hours to reduce basal EGFR phosphorylation.[11]
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR autophosphorylation.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Determine protein concentration using a BCA assay.[11]
-
Separate 20-30 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-Actin) to ensure equal protein loading and to normalize the p-EGFR signal.[11]
-
-
Analysis: A reduction in the p-EGFR signal relative to total EGFR in compound-treated cells compared to the EGF-stimulated control indicates inhibition of EGFR autophosphorylation.
Protocol 3.3: Apoptosis Induction (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent to which the inhibitor induces programmed cell death.[1][8]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells, allowing for their differentiation.[8]
-
Procedure:
-
Treat cells (e.g., HCC827) with the IC₅₀ concentration of the test compound for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Analysis:
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive. An increase in the percentage of Annexin V-positive cells in the treated group compared to the control indicates apoptosis induction. For example, compound 7f was shown to induce significant apoptosis (33.7% early and 9.1% late) compared to control conditions.[8]
-
Part 4: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the pyrido[2,3-b][6]oxazine scaffold has provided key insights into the structural requirements for potent anti-proliferative activity.
-
The Core Scaffold: The pyrido-oxazine ring system is essential for activity.
-
Pyrimidine Moiety: The presence of the pyrimidine ring is a crucial feature. A trifluoromethyl substituent on this ring enhances efficacy.
-
Linker Group: An amine functional group linking the core to other moieties is favored for higher anticancer activity.
-
Sulfonyl Group: A difluorophenyl sulfonyl group was found to be a key interaction moiety, engaging with the glycine-rich loop of the EGFR kinase domain, contributing significantly to the potency of the lead compounds.
Caption: Key structure-activity relationships for pyrido[2,3-b]oxazine inhibitors.
Part 5: In Vivo Efficacy Assessment in Xenograft Models
To evaluate the therapeutic potential in a physiological system, lead compounds must be tested in preclinical animal models. The NSCLC xenograft mouse model is a standard for this purpose.[13]
Protocol 5.1: NSCLC Xenograft Model Establishment and Efficacy Study
-
Animal Model: 6-8 week old female athymic nude or NOD/SCID mice are commonly used.[13][14]
-
Procedure:
-
Cell Implantation: Subcutaneously inject 5 × 10⁶ NCI-H1975 cells (resuspended in a 1:1 mixture of PBS and Matrigel®) into the right flank of each mouse.[13]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume using calipers 2-3 times per week. The volume can be calculated using the formula: (Length × Width²)/2.
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).[13]
-
Drug Administration:
-
Treatment Group: Administer the pyrido[2,3-b]oxazine compound (e.g., 5-50 mg/kg) daily via oral gavage. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Vehicle Control Group: Administer the vehicle alone.
-
Positive Control Group: Administer a standard-of-care drug like Osimertinib (e.g., 25 mg/kg/day).[15]
-
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamic markers, histopathology).
-
-
Primary Outcome: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). A significant reduction in tumor volume and weight in the treatment group compared to the vehicle control indicates anti-tumor activity.
Conclusion
The pyrido[2,3-b][6]oxazine scaffold represents a highly promising platform for the design of next-generation EGFR-TKIs. The lead compounds from this series have demonstrated potent inhibitory activity against clinically relevant EGFR mutations, including the challenging T790M resistance mutation, with excellent selectivity over wild-type EGFR in vitro.[8] The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, characterization, and preclinical evaluation of these and similar compounds. Further exploration, particularly in vivo efficacy and safety studies, is warranted to advance these promising candidates toward clinical development for the treatment of non-small cell lung cancer.
References
- 1. scispace.com [scispace.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (CAS 928118-43-8).[1][2] The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions, ensuring both robust scientific understanding and practical, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one?
The two most effective and commonly employed purification techniques for this class of heterocyclic compounds are Flash Column Chromatography and Recrystallization . The choice between them depends on the impurity profile and the scale of your synthesis.
-
Flash Column Chromatography: This is the workhorse method for separating the target compound from impurities with different polarities.[3][4] It is particularly useful when dealing with complex mixtures containing side-products from the synthesis.
-
Recrystallization: This method is ideal for removing small amounts of impurities from a relatively pure product, especially on a larger scale where chromatography can be costly and time-consuming.[4] Its effectiveness hinges on identifying a suitable solvent or solvent system in which the compound's solubility is significantly different from that of the impurities at different temperatures.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
While the exact impurities depend on the synthetic route, common side-products in the formation of pyridobenzoxazinone scaffolds can include:
-
Unreacted Starting Materials: Such as derivatives of 2-aminopyridinol and chloroacetylating agents.
-
Ring-Opened Hydrolysis Products: The oxazinone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of amino-acid-like impurities.
-
Over-Alkylated or Isomeric Products: Depending on the reaction conditions, substitution might occur at different positions on the heterocyclic core.
-
Polymeric Materials: High reaction concentrations or temperatures can sometimes lead to the formation of insoluble, high-molecular-weight byproducts.
Q3: How do I choose the optimal purification strategy for my sample?
The selection process should be systematic. A small-scale analytical approach is recommended before committing to a preparative-scale purification.
Workflow for Method Selection:
Caption: Decision workflow for selecting a purification method.
-
Analytical Thin-Layer Chromatography (TLC): This is the first and most crucial step.[5] It helps visualize the number of components in your crude mixture and allows you to test various solvent systems for separation.
-
Proton NMR (¹H NMR) Spectroscopy: A quick NMR of the crude material can provide valuable information on the ratio of your product to impurities, helping you to estimate the initial purity.[5]
-
Decision Point:
-
If TLC shows a major product spot with minor, well-separated impurities, and the NMR confirms a relatively high purity (>90%), recrystallization is often the most efficient choice.
-
If TLC shows multiple spots close to your product's Rf value or a smear, indicating a complex mixture, column chromatography is necessary.[3]
-
Part 2: Troubleshooting Guides
This section addresses specific issues you may encounter during purification.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor differential migration. | Optimize the Mobile Phase: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[6] For difficult separations, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6] |
| Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase. | Reduce the Sample Load: A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. For difficult separations, use a higher ratio. | |
| Product Not Eluting | Mobile Phase is Not Polar Enough: The compound has a very strong affinity for the polar silica gel and is not being carried by the non-polar solvent. | Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. If the compound is still retained, consider adding a small amount (0.5-1%) of acetic acid (if the compound is basic) or triethylamine (if the compound is acidic) to the mobile phase.[6] |
| Cracked or Channeled Column Bed | Improper Packing: Air bubbles trapped during packing or running the column dry can create channels. | Repack the Column: Ensure the silica slurry is homogeneous and allowed to settle evenly. Never let the solvent level drop below the top of the silica bed. |
| Heat Generation: Using highly polar solvents like methanol can generate heat upon mixing with silica, causing solvent to boil and crack the column. | Pre-mix Solvents: If using a high percentage of methanol, pre-mix it with the non-polar solvent before adding to the column. Pack the column using the initial, less polar eluent. | |
| Streaking or "Tailing" of Bands | Compound is Acidic/Basic: The compound may be interacting ionically with the slightly acidic silica gel. | Add a Modifier: For basic compounds like many N-heterocycles, add ~1% triethylamine to the eluent to neutralize the acidic sites on the silica.[6] |
| Insolubility: The compound is precipitating at the top of the column when the eluent is added. | Use Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM, acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of the column.[6] |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Solution is Too Dilute: Not enough solute is present to reach the saturation point upon cooling. | Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent and re-cool. |
| Supersaturation: The solution is supersaturated, and crystallization has not been initiated. | Induce Crystallization: 1. Scratch the inside of the flask with a glass rod at the solution's surface. 2. Add a "seed crystal" of the pure compound. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). | |
| Product "Oils Out" | Solution is Saturated While Too Hot: The boiling point of the solvent is higher than the melting point of the solute, or the solution is oversaturated with impurities. | Modify the Solvent System: 1. Add a small amount of a "co-solvent" in which the compound is more soluble to keep it dissolved at a lower temperature. 2. Alternatively, use a lower-boiling point solvent. 3. Re-heat the oiled-out mixture with more solvent until a clear solution is formed, then cool very slowly. |
| Poor Recovery | Too Much Solvent Was Used: The compound has some solubility even in the cold solvent, leading to loss in the mother liquor. | Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. |
| Premature Crystallization: The product crystallized in the filter funnel during hot filtration. | Pre-heat the Funnel: Use a steam-jacketed funnel or pre-heat the filter funnel with hot solvent before filtration. Perform the filtration as quickly as possible. | |
| Purity Does Not Improve | Inappropriate Solvent Choice: The impurities have similar solubility profiles to the product in the chosen solvent. | Perform Solvent Screening: Test a variety of solvents or solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane) on a small scale to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures. |
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be adapted based on TLC analysis.
-
Preparation of the Column:
-
Select a column of appropriate size (e.g., for 1g of crude material, a 40g silica column is a good starting point).
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top to prevent disruption during solvent addition.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure and begin collecting fractions. The less polar compounds will elute first.[4]
-
Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.
-
-
Fraction Analysis:
-
Develop the TLC plate and visualize the spots (e.g., under UV light).
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Test solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Swirl the flask to ensure complete dissolution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
Technical Support Center: Optimizing Pyridooxazine Synthesis
Welcome to the technical support center for pyridooxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges encountered during the synthesis of pyridooxazine scaffolds, moving beyond simple procedural steps to explain the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: My pyridooxazine synthesis is resulting in low yields. What are the most common factors I should investigate first?
A1: Low yields in pyridooxazine synthesis can typically be traced back to a few critical parameters. Systematically troubleshooting these variables is key. Start by evaluating:
-
Reaction Temperature: Temperature control is crucial. While higher temperatures can increase reaction rates, they can also lead to the formation of degradation products or unwanted side reactions. For many cyclization reactions leading to heterocyclic compounds, a moderate temperature increase can be beneficial, but excessive heat can be detrimental.[1] A systematic optimization of the reaction temperature, for instance by screening temperatures from 80°C to 120°C in 10°C increments, can help identify the optimal thermal conditions for your specific substrates.
-
Choice of Solvent: The polarity and boiling point of your solvent play a significant role. Solvents like toluene or xylene are often used to facilitate the removal of water via azeotropic distillation, driving the equilibrium towards product formation.[2][3] In some cases, polar aprotic solvents like DMF or DMSO can be effective, but they may require more stringent drying conditions. The choice of solvent can also influence the solubility of reactants and intermediates, impacting the overall reaction kinetics.
-
Catalyst Activity: If you are employing a catalyst, its activity is paramount. For acid-catalyzed reactions, ensure you are using a suitable acid with the correct pKa. In some cases, a Lewis acid might be more effective than a Brønsted acid. If using a metal-based catalyst, ensure it has not been deactivated by impurities in your starting materials or solvent. The catalyst loading should also be optimized; typically, a loading of 1-5 mol% is a good starting point.[2]
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A2: The formation of side products often points to issues with reaction selectivity or the stability of intermediates. Common side products in related heterocyclic syntheses can include dimers, polymers, or products from competing reaction pathways.
-
Purity of Starting Materials: Impurities in your starting materials, such as the corresponding amine, phenol, or aldehyde, can lead to a cascade of unwanted reactions. Always ensure the purity of your reactants through appropriate purification techniques like recrystallization or distillation before use.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of your desired product or the formation of thermodynamically more stable, but undesired, side products. Monitor your reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Atmosphere Control: Some intermediates or reagents may be sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[4]
Q3: The purification of my crude pyridooxazine product is proving difficult. What strategies can I employ for effective purification?
A3: The basic nature of the pyridine ring can sometimes complicate purification by standard column chromatography on silica gel, leading to tailing of the product peak. Here are some strategies to overcome this:
-
Acid-Base Extraction: Leverage the basicity of the pyridine nitrogen. You can often perform an acidic wash (e.g., with dilute HCl) to protonate the pyridooxazine and extract it into the aqueous layer, leaving non-basic impurities in the organic phase. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent can recover your purified product.[5]
-
Modified Column Chromatography: To mitigate tailing on silica gel, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent system.[5] This helps to saturate the acidic silanol groups on the silica surface, leading to better peak shapes.
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[5] Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
II. Troubleshooting Guides
Guide 1: Low Conversion of Starting Materials
Problem: The reaction stalls, and a significant amount of starting material remains unreacted even after an extended period.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Activation Energy | The reaction may have a high activation barrier that is not being overcome at the current reaction temperature. | Gradually increase the reaction temperature in 10-15°C increments, monitoring for product formation and decomposition. |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the reagents or solvent, or it may be inherently unstable under the reaction conditions. | Purify all reagents and ensure the use of anhydrous solvents. Consider adding the catalyst in portions throughout the reaction. |
| Reversibility of an Intermediate Step | An equilibrium may be established that favors the reactants. For condensation reactions, the removal of a small molecule byproduct like water is crucial. | If water is a byproduct, use a Dean-Stark trap or add molecular sieves to remove it from the reaction mixture and drive the equilibrium forward. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to the depletion of one reactant before the other has been fully consumed. | Carefully verify the stoichiometry of your reactants. For multicomponent reactions, a slight excess of one component may be beneficial. |
Experimental Protocol: Optimizing Reaction Temperature
-
Set up three parallel reactions in sealed vials.
-
Charge each vial with the reactants, solvent, and catalyst in the same proportions.
-
Place each vial in a pre-heated aluminum heating block at three different temperatures (e.g., 90°C, 100°C, and 110°C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Analyze the conversion and product purity at each temperature to determine the optimal condition.
Guide 2: Formation of an Inseparable Mixture of Isomers
Problem: The reaction produces a mixture of constitutional isomers that are difficult or impossible to separate by standard chromatographic techniques.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Lack of Regiocontrol | If one of the reactants has multiple reactive sites with similar reactivity, the cyclization can occur at different positions, leading to isomeric products. | Modify the starting materials to introduce directing groups that favor one reaction pathway over another. Steric hindrance or electronic effects can be used to control regioselectivity. |
| Competing Reaction Mechanisms | Different reaction pathways (e.g., [4+2] cycloaddition followed by a retro-[4+2] cycloaddition) can lead to different isomers.[4] | Altering the reaction conditions, such as the solvent or the use of a specific catalyst, can favor one mechanism over another. |
| Isomerization of Product | The desired product may be isomerizing under the reaction or workup conditions. | Analyze the crude reaction mixture before workup to see if the isomerization is occurring during the reaction or during purification. If it's happening during workup, consider a milder purification strategy. |
Conceptual Workflow for Addressing Isomer Formation
Caption: Troubleshooting decision tree for isomeric product formation.
III. Mechanistic Insights
A common route to the pyridooxazine core involves the reaction of an aminopyridine with a suitable phenolic compound and an aldehyde, often formaldehyde or a derivative like paraformaldehyde. The reaction typically proceeds through a Mannich-type condensation.[3][6]
Generalized Reaction Scheme:
Caption: General reaction pathway for pyridooxazine synthesis.
Understanding this fundamental mechanism is key to troubleshooting. For instance, the formation of the initial iminium ion from the amine and aldehyde is a critical step. If this step is slow, it could be due to a deactivated amine or steric hindrance. The subsequent electrophilic attack on the electron-rich phenol is also crucial. An electron-withdrawing group on the phenol could slow down this step, requiring harsher conditions or a more potent catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of High-Performance Polybenzoxazines with Tunable Extended Networks Based on Resveratrol and Allyl Functional Benzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one reactions
Technical Support Center: 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Synthesis
Welcome to the technical support center for the synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic procedure. The following question-and-answer format provides in-depth troubleshooting advice and mechanistic insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one and what are the most common byproducts?
A1: The most prevalent synthesis involves the cyclization of an aminopyridinol precursor, typically 3-amino-4-hydroxypyridine, with a carbonylating agent like phosgene, triphosgene, or a phosgene equivalent.[1][2] The desired reaction is an intramolecular cyclization to form the pyridoxazinone ring.
Common Byproducts Include:
-
Dimeric and Polymeric Species: These can form if the aminopyridinol reacts intermolecularly instead of intramolecularly. This is often exacerbated by high concentrations or incorrect stoichiometry of the cyclizing agent.
-
N-Carboxyamino Acid Anhydride (NCA) Analogs: These can arise from the reaction of the aminopyridinol with the carbonylating agent without subsequent cyclization.
-
Partially Reacted Intermediates: Incomplete reactions can leave behind starting materials or intermediates, such as chloroformates when using triphosgene.[3]
Troubleshooting Guides
Guide 1: Incomplete Reaction or Low Yield
Issue: The reaction does not go to completion, leaving a significant amount of starting material, or the yield of the desired product is consistently low.
Potential Causes & Solutions:
-
Reagent Purity and Stoichiometry:
-
Insight: The purity of the aminopyridinol starting material is critical. Impurities can interfere with the reaction. The stoichiometry of the cyclizing agent (e.g., triphosgene) is also crucial; too little will result in an incomplete reaction, while too much can lead to byproduct formation.
-
Action: Ensure the starting material is pure by recrystallization or chromatography. Carefully calculate and weigh the cyclizing agent. A slight excess (1.1-1.2 equivalents) is often optimal.
-
-
Reaction Conditions:
-
Insight: Temperature and reaction time are key parameters. Many cyclization reactions require heating to overcome the activation energy for ring closure.[4]
-
Action: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature. Ensure the reaction is stirred efficiently to maintain a homogenous mixture.
-
-
Base Selection:
-
Insight: A base is typically required to neutralize the HCl generated during the reaction. The choice of base is important. Sterically hindered, non-nucleophilic bases are preferred to avoid side reactions.
-
Action: Use a non-nucleophilic base such as proton sponge or a hindered amine like diisopropylethylamine (DIPEA). Avoid using primary or secondary amines, which can act as nucleophiles.
-
Guide 2: Formation of a Major, Unidentifiable Byproduct
Issue: A significant byproduct is observed by TLC or LC-MS that does not correspond to the starting material or the expected product.
Systematic Identification Workflow:
-
Initial Characterization (Crude Mixture):
-
Action: Obtain a crude ¹H NMR and LC-MS of the reaction mixture.
-
Insight: The NMR may show characteristic signals of the byproduct. The LC-MS will provide the mass of the byproduct, which is a critical piece of information for proposing a structure. For instance, a mass corresponding to double the starting material minus the elements of water might suggest a dimer.
-
-
Isolation:
-
Action: Isolate the byproduct using column chromatography or preparative TLC.
-
Insight: Obtaining a pure sample of the byproduct is essential for unambiguous characterization.
-
-
Structural Elucidation:
-
Action: Subject the pure byproduct to a suite of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and determine the elemental composition.
-
¹H and ¹³C NMR: To identify the carbon-hydrogen framework.[5][6][7]
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
-
-
Guide 3: Reaction Mixture Turns Dark or Forms Tar
Issue: The reaction mixture becomes dark brown or black, and a tarry, insoluble material is formed.
Potential Causes & Solutions:
-
Decomposition:
-
Insight: The starting material or product may be unstable at the reaction temperature, leading to decomposition and polymerization.
-
Action: Run the reaction at a lower temperature. If the reaction requires heat, consider using a higher boiling point solvent to allow for better temperature control.
-
-
Oxidation:
Visualizing Reaction Pathways
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Potential Dimerization Byproduct Pathway
Caption: Formation of a dimer byproduct.
Troubleshooting Workflow
Caption: A systematic troubleshooting workflow.
Quantitative Data Summary
| Compound | Expected Mass (m/z) | Key ¹H NMR Signals (ppm, DMSO-d₆) | Key ¹³C NMR Signals (ppm, DMSO-d₆) |
| 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one | 184.01 | ~11.0 (s, 1H, NH), ~7.5-8.0 (aromatic CH) | ~150 (C=O), ~110-145 (aromatic C) |
| Dimer Byproduct (Example) | ~332 | Varies significantly | Varies significantly |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 50% ethyl acetate in hexanes).
-
Spot the crude reaction mixture, the starting material, and a co-spot on a TLC plate.
-
Develop the plate and visualize under UV light.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates reaction progress. The presence of other spots indicates byproducts.
Protocol 2: Byproduct Isolation by Column Chromatography
-
Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column with an appropriate diameter and length for the amount of material.
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient of solvents (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure byproduct.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated byproduct.
References
- 1. Page loading... [wap.guidechem.com]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors | MDPI [mdpi.com]
- 6. Stereodynamics of some pyridoxine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability and degradation of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
Welcome to the technical support center for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Stability of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound with a fused ring system that is of interest in medicinal chemistry and drug development.[1][2] Understanding the stability of this molecule is crucial for obtaining reliable experimental results and for developing stable formulations. The structure of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one contains several functional groups that can be susceptible to degradation under various conditions, including a lactam, an oxazine ring, and a chloro-substituted pyridine ring.
This guide will provide a framework for identifying and addressing potential stability issues through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one?
To ensure the long-term stability of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, it is recommended to store the solid compound in an inert atmosphere at room temperature.[3] For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be kept at -20°C or -80°C in a tightly sealed container, protected from light.
2. What solvents are recommended for dissolving 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one?
The choice of solvent can impact the stability of the compound. For analytical purposes, aprotic solvents such as acetonitrile or DMSO are generally preferred. If aqueous buffers are required, it is important to consider the pH, as the compound may be susceptible to hydrolysis under acidic or basic conditions. It is recommended to evaluate the stability of the compound in the chosen solvent system if it will be used for extended periods.
3. What are the likely degradation pathways for this compound?
Based on its chemical structure, the most probable degradation pathways for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one are:
-
Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of a ring-opened carboxylic acid or carboxylate salt.
-
Oxidation: The pyridine ring and other parts of the molecule may be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Photodegradation: The aromatic and heterocyclic rings can absorb UV light, potentially leading to photochemical degradation.
4. How can I detect degradation of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in my samples?
Degradation can be monitored using a stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A stability-indicating method is one that can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time suggests degradation.
Troubleshooting Guide
This section addresses specific experimental issues that may arise due to the instability of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
Scenario 1: Unexpected Peaks in HPLC Analysis
Problem: You observe additional, unexpected peaks in the chromatogram of your sample containing 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
Potential Cause: These unexpected peaks are likely degradation products. The conditions of your experiment or sample storage may be promoting the breakdown of the parent compound.
Troubleshooting Steps:
-
Characterize the Degradation:
-
Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study.[4][5][6] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.
-
LC-MS/MS Analysis: Analyze the stressed samples using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass of the degradation products and elucidate their structures.[7]
-
-
Investigate the Cause:
-
pH: If you are using an aqueous buffer, check its pH. The compound may be degrading due to acidic or basic hydrolysis.
-
Solvent: Ensure the solvent you are using is not contributing to the degradation. Some solvents can contain impurities that may react with your compound.
-
Temperature: If your experiment involves elevated temperatures, the compound may be undergoing thermal degradation.
-
Light Exposure: Protect your samples from light, as photodegradation may be occurring.
-
Scenario 2: Loss of Biological Activity
Problem: You observe a decrease or complete loss of the expected biological activity of your compound in a cell-based or in vitro assay.
Potential Cause: The compound may have degraded in the assay medium or during incubation.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Analyze a sample of the compound from the assay medium using a validated HPLC method to determine if the parent compound is still present and at the expected concentration.
-
-
Evaluate Stability in Assay Medium:
-
Incubate 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in the assay medium under the same conditions as your experiment (e.g., temperature, CO2 levels) but without cells or other biological components.
-
Take samples at different time points and analyze them by HPLC to determine the rate of degradation.
-
-
Modify Experimental Conditions:
-
If the compound is found to be unstable, consider reducing the incubation time, preparing fresh solutions immediately before use, or exploring formulation strategies to enhance its stability.
-
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8]
Objective: To intentionally degrade 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one under various stress conditions to identify potential degradation products and pathways.
Materials:
-
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
-
LC-MS/MS system (for characterization of degradants)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sample of the solid compound and a solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze them by HPLC.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Characterize any significant degradation products using LC-MS/MS.
-
Visualizing Degradation Pathways and Workflows
Proposed Degradation Pathway
Caption: Proposed degradation pathways for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
Workflow for Stability Assessment
References
- 1. Buy 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. sciencegate.app [sciencegate.app]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Low Yields in Suzuki Cross-Coupling of Pyridyl Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of pyridine-containing biaryls. The unique electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, introduce specific obstacles not typically seen with simple aryl-aryl couplings. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyridyl halide/boronic acid failed completely or gave a very low yield. What are the most common culprits?
A1: Complete reaction failure or extremely low conversion in pyridyl Suzuki couplings often points to one of several fundamental issues. The pyridine nitrogen is the primary complicating factor, capable of interfering at multiple points in the catalytic cycle.
The most common causes include:
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can form inactive or less active catalyst species, effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3] This is particularly problematic with 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.[2][4]
-
Protodeboronation of the Pyridylboronic Acid: Pyridylboronic acids are notoriously susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) to regenerate the parent pyridine.[5][6] This depletes the nucleophilic coupling partner from the reaction mixture. This decomposition pathway is especially rapid for 2-pyridylboronic acids at elevated temperatures.[4][7]
-
Sub-optimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging heteroaryl couplings. The electron-rich and sterically hindered environment of the pyridine ring requires specialized ligands to facilitate the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[1][2]
-
Inadequate Degassing: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid reagent.[5][6]
To begin troubleshooting, a systematic evaluation of your catalyst system, the stability of your boron reagent, and your reaction setup is the most logical first step.
Q2: I'm observing significant byproduct formation. How can I identify and minimize common side reactions like protodeboronation and homocoupling?
A2: Byproduct formation is a clear indicator that a competing reaction pathway is out-pacing your desired cross-coupling. The two most prevalent side reactions in this chemistry are protodeboronation and homocoupling.
Minimizing Protodeboronation:
This side reaction is the hydrolysis of the boronic acid to the corresponding arene (pyridine, in this case).[1] It is often promoted by aqueous conditions and heat.
-
Switch to a More Stable Boron Reagent: This is the most effective strategy. Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are significantly more stable towards hydrolysis than their corresponding boronic acids.[1][2] Alternatively, potassium pyridyltrifluoroborates or lithium triisopropyl 2-pyridylboronates offer enhanced stability and reactivity.[7][8]
-
Use Anhydrous Conditions: If using a boronic acid is unavoidable, ensure all solvents and reagents are rigorously dried. Employing anhydrous solvents can minimize the risk of protodeboronation.[5]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider screening milder bases like sodium bicarbonate (NaHCO₃), potassium bicarbonate (KHCO₃), or potassium fluoride (KF).[5][9]
Minimizing Homocoupling:
Homocoupling results in the formation of bipyridyl impurities from the dimerization of your boronic acid. This is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), initiating the side reaction.[6]
-
Ensure Strict Exclusion of Oxygen: This is critical. Thoroughly degas all solvents and reagents before use by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[5][6] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Precatalyst: Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts.[6]
-
Control Stoichiometry: While a slight excess (1.2-1.5 equivalents) of the boronic acid is common, a large excess can favor homocoupling.[6]
Caption: A logical workflow to diagnose and solve common side reactions.
Q3: My reaction works for 3- and 4-pyridyl substrates, but fails with 2-pyridyl analogues. What makes the "2-pyridyl problem" so challenging?
A3: This is a classic and well-documented issue in cross-coupling chemistry.[2] The "2-pyridyl problem" arises from the proximity of the nitrogen atom to the reaction site (the C-X or C-B bond), which introduces several complications.
-
Chelation and Catalyst Poisoning: The nitrogen at the 2-position can act as a bidentate ligand along with the halide, or chelate to the palladium center at various stages of the catalytic cycle. This strong coordination can form highly stable, off-cycle intermediates that are catalytically inactive.[2][4]
-
Accelerated Protodeboronation: 2-Pyridylboronic acids are significantly more prone to protodeboronation than their 3- and 4-isomers.[4] This is believed to be due to intramolecular catalysis where the adjacent nitrogen atom facilitates the cleavage of the C-B bond.
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring, especially when the boronic acid is at the 2-position, can slow down the rate of transmetalation—the transfer of the pyridyl group from boron to palladium.[7]
To overcome the "2-pyridyl problem," a more specialized approach is required compared to other isomers. See the advanced protocol below for specific recommendations.
Caption: The Suzuki catalytic cycle with pyridine's catalyst poisoning pathway.
Q4: Which ligands and bases are most effective for pyridyl couplings?
A4: The selection of the ligand and base is perhaps the most critical parameter to optimize. General-purpose catalysts are often insufficient.
Ligand Selection: Success in pyridyl couplings hinges on using bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step and can sterically discourage the pyridine nitrogen from deactivating the palladium center.
| Ligand | Structure Type | Key Characteristics & Use Cases |
| SPhos, XPhos, RuPhos | Buchwald-type Biarylphosphines | Highly effective for heteroaryl couplings, including pyridines.[1][2] They are bulky and electron-rich, accelerating key catalytic steps and providing stability. Often the first choice for challenging substrates. |
| tBu₃P (Tri-tert-butylphosphine) | Monodentate Alkylphosphine | Very electron-rich and sterically demanding. Effective for coupling less reactive aryl chlorides and overcoming catalyst inhibition.[10] |
| dppf | Ferrocene-based Diphosphine | A good general-purpose ligand, but may be less effective for the most challenging 2-pyridyl couplings compared to Buchwald-type ligands.[4] |
| Phosphine Oxides/Chlorides | Specialized Ligands | Air- and heat-stable ligands that have shown high activity for coupling 2-pyridyl boronic esters at low catalyst loadings.[8] |
Base Selection: The base activates the boronic acid for transmetalation, but its strength and solubility can dramatically affect the reaction outcome.[9]
-
Potassium Phosphate (K₃PO₄): A strong, effective base often used in anhydrous conditions. A small amount of water may be necessary for it to be effective.[5]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that is often effective when others fail, though it is more expensive.
-
Potassium Carbonate (K₂CO₃): A standard, moderately strong base often used in aqueous solvent mixtures.[4]
-
Potassium Fluoride (KF): A milder base that can be effective while minimizing base-sensitive side reactions like protodeboronation.[7]
A screening approach is often necessary, but for a challenging 2-pyridyl coupling, a combination of a Buchwald-type ligand (e.g., SPhos) with a strong base (e.g., K₃PO₄) in an anhydrous polar aprotic solvent (e.g., dioxane, toluene) is a powerful starting point.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid
This protocol provides a robust starting point for less challenging pyridyl couplings.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%). Add this solid mixture to the reaction vessel.
-
Inert Atmosphere & Solvent Addition: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times. Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution based on the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Advanced Protocol for Challenging 2-Pyridyl Couplings
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation, specifically tailored for 2-pyridyl substrates.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a stir bar, add the aryl halide (1.0 equiv), the 2-pyridylboronic acid pinacol ester (1.5 equiv), and anhydrous, finely ground potassium phosphate (K₃PO₄, 3.0 equiv). Using the boronate ester is critical for minimizing protodeboronation.[1]
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a highly active ligand for heteroaryl coupling (e.g., XPhos, 4.5 mol%).
-
Inert Atmosphere & Solvent Addition: Seal the tube, and thoroughly degas the vessel by performing at least three vacuum/argon backfill cycles. Add rigorously degassed, anhydrous 1,4-dioxane via cannula or syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir for 4-24 hours, monitoring for completion.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Aqueous Solubility of Pyrido[3,4-b]oxazin-2-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge encountered during the development of novel therapeutics: the poor aqueous solubility of pyrido[3,4-b]oxazin-2-one derivatives. This class of heterocyclic compounds shows significant promise in medicinal chemistry but often presents formulation hurdles due to its structural characteristics.[1][2] This document is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Section 1: Foundational Understanding & Initial Assessment (FAQs)
This section addresses the most common initial questions regarding the solubility of your compounds.
Q1: What are pyrido[3,4-b]oxazin-2-one derivatives and why is solubility often a problem?
A: Pyrido[3,4-b]oxazin-2-one is a heterocyclic scaffold used as a building block in the synthesis of new, biologically active molecules.[1][2] Like many novel chemical entities emerging from drug discovery pipelines, these compounds can be lipophilic and possess a rigid, crystalline structure, contributing to poor aqueous solubility.[3][4] Poor solubility is a major obstacle, as it can lead to low and erratic absorption, limiting a compound's potential bioavailability and hindering the progression from preclinical studies to viable drug products.[5]
Q2: My compound is "insoluble." What is the very first troubleshooting step?
A: Before attempting complex formulation strategies, you must first quantify the problem and assess the compound's inherent physicochemical properties. The first and most critical step is to determine if your compound's solubility is pH-dependent. The pyridine ring within the scaffold contains a basic nitrogen atom, meaning its ionization state—and therefore solubility—is likely to change with pH.[6][7]
-
Basic salts are generally more soluble in acidic solutions (pH < 7) because the acidic environment protonates the basic anion, preventing it from precipitating and driving more of the solid to dissolve.[8][9]
-
Conversely, solubility will likely decrease in neutral or basic solutions.[10]
Q3: How do I perform a basic pH-dependent solubility assessment?
A: A kinetic solubility screen is a straightforward initial experiment.
Protocol: Kinetic pH-Solubility Profile
-
Prepare a Concentrated Stock Solution: Dissolve your pyrido[3,4-b]oxazin-2-one derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM).
-
Prepare pH Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Dispense Buffers: Add a fixed volume of each buffer (e.g., 198 µL) to the wells of a 96-well microplate.
-
Add Compound: Spike a small volume of your DMSO stock solution (e.g., 2 µL) into each buffer-containing well. This introduces the compound and initiates precipitation if the solubility limit is exceeded.
-
Equilibrate: Seal the plate and shake it at room temperature for a defined period (e.g., 2-4 hours) to allow the system to reach equilibrium.
-
Separate Precipitate: Centrifuge the plate to pellet any precipitated solid.
-
Quantify Soluble Fraction: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Analyze: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. This will immediately reveal the pH range where your compound is most soluble.
Section 2: Common Troubleshooting Scenarios
This section provides direct answers to specific experimental problems.
Q4: My compound is soluble at pH 2, but crashes out of solution when I try to make a formulation at neutral pH (7.4). What should I do?
A: This is a classic pH-dependent solubility issue. Your compound is likely a weak base that is protonated and soluble at low pH but deprotonates and becomes insoluble at neutral pH.[11] Simply dissolving it in acid is not a viable formulation strategy for most routes of administration.
Immediate Troubleshooting Steps:
-
Co-solvents: Your next step should be to investigate the use of co-solvents, which are water-miscible organic solvents that can increase the solubility of lipophilic drugs.[12]
-
Surfactants: If co-solvents are insufficient or require unacceptably high concentrations, surfactants are the next logical choice. They form micelles that encapsulate the drug, increasing its apparent solubility.[13][14]
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q5: I need to prepare a parenteral (injectable) formulation. Which excipients are safe and effective?
A: For parenteral formulations, safety and tolerability are paramount. You must use excipients that are generally recognized as safe (GRAS) for injection.
| Excipient Type | Common Examples for Parenteral Use | Primary Mechanism | Reference |
| Co-solvents | Propylene Glycol, Ethanol, Polyethylene Glycol (PEG 300/400) | Reduces solvent polarity, making it more favorable for lipophilic drugs. | [15],[16] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Poloxamers | Form micelles to encapsulate the drug above the Critical Micelle Concentration (CMC). | [15],[17] |
| Complexing Agents | Sulfobutylether-β-cyclodextrin (Captisol®), Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes where the drug resides in the hydrophobic core of the cyclodextrin. | [4],[18] |
Note: Always consult regulatory guidelines for acceptable concentration limits of these excipients in parenteral formulations. Uncontrolled precipitation can occur upon dilution with physiological fluids, so thorough testing is required.[19]
Section 3: Detailed Solubility Enhancement Guides
This section provides step-by-step protocols for key formulation strategies.
Strategy 1: Co-Solvent Systems
Q6: How do I systematically screen for the best co-solvent?
A: A phase-solubility study is the standard method. You will determine the solubility of your compound in various mixtures of your chosen co-solvent and an aqueous buffer.
Protocol: Co-Solvent Phase-Solubility Study
-
Select Co-solvents: Choose 2-3 pharmaceutically acceptable co-solvents to screen (e.g., PEG 400, Propylene Glycol).[12]
-
Prepare Solvent Systems: Create a series of solvent mixtures ranging from 0% to 100% co-solvent in an aqueous buffer (e.g., pH 7.4 PBS). Common ratios are 0%, 10%, 20%, 40%, 60%, 80%, and 100% (v/v) co-solvent.
-
Add Excess Compound: To a vial for each solvent system, add an excess amount of your solid pyrido[3,4-b]oxazin-2-one derivative (enough that some solid remains undissolved at equilibrium).
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours, or until equilibrium is reached.
-
Sample Preparation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the drug concentration via a validated HPLC method.
-
Data Analysis: Plot the solubility (Y-axis) against the percentage of co-solvent (X-axis). The resulting graph will show the solubilizing power of each co-solvent and help you identify the optimal concentration needed to achieve your target solubility.
Strategy 2: Cyclodextrin Complexation
Q7: My compound is very lipophilic ("grease-ball" type). Would cyclodextrins be a good choice?
A: Yes, absolutely. Cyclodextrins are particularly effective for lipophilic compounds. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic drug molecule can partition into this cavity, forming an "inclusion complex" that is highly water-soluble.[20][21]
Caption: Mechanism of solubility enhancement by cyclodextrin.
Protocol: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)
This protocol uses the co-precipitation method, which is common at the laboratory scale.[20]
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD/Captisol®) are common choices for their high solubility and safety profiles.[18]
-
Dissolve Cyclodextrin: Dissolve the chosen cyclodextrin in purified water to create a clear solution (e.g., 20-40% w/v). Gentle warming may be required.
-
Dissolve Drug: In a separate container, dissolve the pyrido[3,4-b]oxazin-2-one derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Mix and Equilibrate: Slowly add the drug solution to the stirring cyclodextrin solution. The mixture may become transiently cloudy. Seal the container and allow it to stir at room temperature for 24-72 hours to facilitate complex formation.
-
Remove Solvent: Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
Lyophilize: Freeze the remaining aqueous solution and lyophilize (freeze-dry) it to obtain a fluffy, solid powder of the drug-cyclodextrin complex.
-
Characterization: Confirm the increase in solubility by dissolving the complex in water and measuring the drug concentration.
Strategy 3: Amorphous Solid Dispersions
Q8: My compound is a high-melting point solid ("brick-dust" type). What is the best approach?
A: For highly crystalline compounds with high melting points, significant energy is required to break the crystal lattice for dissolution. An excellent strategy is to create an amorphous solid dispersion (ASD) .[22] In an ASD, individual drug molecules are dispersed within a hydrophilic polymer matrix. This prevents the drug from crystallizing, holding it in a higher-energy amorphous state that dissolves more readily.[23]
Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Select Polymer: Choose a hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[24]
-
Prepare Solution: Select a common volatile solvent (e.g., methanol, ethanol, or acetone) that dissolves both your drug and the chosen polymer.
-
Dissolve Components: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:2, 1:5, 1:10 drug:polymer by weight). Ensure a clear solution is formed.
-
Evaporate Solvent: Remove the solvent using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.
-
Dry and Mill: Further dry the resulting solid film/mass in a vacuum oven to remove all residual solvent. Once completely dry, gently mill or grind the solid dispersion into a fine powder.
-
Assess Performance: Test the dissolution rate of the solid dispersion powder compared to the unformulated crystalline drug. You should observe a significant increase in both the rate and extent of dissolution.
Strategy 4: Nanosuspensions
Q9: None of the above methods provide sufficient solubility for my desired dose. What is a more advanced option?
A: When high drug loading is required and other methods fail, creating a nanosuspension is a powerful technique.[25][26] This involves reducing the particle size of the drug to the sub-micron range (< 1000 nm).[27] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in dissolution velocity.[27]
Key Principles:
-
Formulation: Nanosuspensions are comprised of the pure drug particles suspended in an aqueous vehicle with one or more stabilizers (surfactants and/or polymers) adsorbed to the surface to prevent particle aggregation.[25][28]
-
Preparation Methods:
-
Top-Down (Media Milling): The drug is milled in a chamber with small, high-density beads, which physically break down the coarse drug particles into nanoparticles.[25][28]
-
Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner by adding an anti-solvent, leading to the formation of nanoparticles.[22]
-
This is an advanced formulation technique that typically requires specialized equipment like high-pressure homogenizers or media mills.
Section 4: Summary of Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages | Best Suited For... |
| pH Modification | Ionization of the drug to a more soluble form. | Simple, easy to implement for initial screening. | Only applicable to ionizable compounds; may not be suitable for physiological pH. | Compounds with acidic or basic functional groups.[6] |
| Co-solvents | Reduces the polarity of the aqueous vehicle. | Effective, well-understood, wide range of acceptable excipients. | Potential for drug precipitation upon dilution; high concentrations can cause toxicity.[19] | Moderately lipophilic compounds requiring liquid formulations. |
| Surfactants | Micellar encapsulation of the drug. | High solubilization capacity for very hydrophobic drugs. | Potential for toxicity depending on surfactant and concentration; complex formulation behavior. | Highly lipophilic ("grease-ball") compounds. |
| Cyclodextrins | Formation of water-soluble inclusion complexes. | High solubilization capacity; can improve stability; can be lyophilized into a stable solid. | Limited by drug size/shape fitting into the cavity; can be expensive. | Lipophilic compounds that fit within the CD cavity.[21][29] |
| Solid Dispersions | Drug is molecularly dispersed in a hydrophilic polymer in a high-energy amorphous state. | Significantly increases dissolution rate; suitable for solid dosage forms. | Amorphous state can be physically unstable and revert to crystalline form over time. | Highly crystalline ("brick-dust") compounds.[22][30] |
| Nanosuspensions | Drastically increases surface area by reducing particle size to the nanometer scale. | High drug loading is possible; applicable to nearly all poorly soluble drugs. | Requires specialized equipment; potential for particle aggregation (stability issues). | High-dose compounds or when other methods fail.[27] |
| Prodrugs | Covalent modification of the drug with a soluble promoiety, which is cleaved in vivo. | Overcomes fundamental solubility issues; can improve other properties like permeability. | Requires significant synthetic chemistry effort; potential for altered pharmacology or incomplete cleavage. | When formulation approaches are insufficient or to target specific tissues.[3][31] |
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Khan Academy [khanacademy.org]
- 8. fiveable.me [fiveable.me]
- 9. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. jocpr.com [jocpr.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. gpsrjournal.com [gpsrjournal.com]
- 21. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 22. mdpi.com [mdpi.com]
- 23. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jddtonline.info [jddtonline.info]
- 25. researchgate.net [researchgate.net]
- 26. jddtonline.info [jddtonline.info]
- 27. scispace.com [scispace.com]
- 28. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. japer.in [japer.in]
- 31. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Resistance to Pyrido[d]oxazine-Derived EGFR Inhibitors
Technical Support Center: Navigating Resistance to Pyrido[d][1][2]oxazine-Derived EGFR Inhibitors
Welcome to the technical support center for researchers working with our novel pyrido[d][1][2]oxazine-derived EGFR inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions that may arise during your preclinical investigations. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research in overcoming EGFR inhibitor resistance.
Section 1: Understanding the Landscape of EGFR Inhibitor Resistance
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized treatment for patients with EGFR-mutant cancers, the emergence of drug resistance is a significant clinical challenge.[6][7] This resistance can be broadly categorized into two main types: on-target and off-target resistance.
On-Target Resistance: This occurs when new mutations arise in the EGFR gene itself, altering the drug's binding site.
-
T790M "Gatekeeper" Mutation: A common resistance mechanism to first and second-generation EGFR TKIs, where a threonine residue at position 790 is replaced by a methionine.[1][8] This mutation increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind.[1]
-
C797S Mutation: A key resistance mechanism to third-generation irreversible inhibitors like osimertinib.[9][10][11][12][13] This mutation replaces a cysteine residue at position 797 with a serine, which prevents the formation of a covalent bond between the inhibitor and EGFR.[12][13]
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive tumor growth.
-
MET Amplification: Increased copies of the MET gene can lead to the overproduction of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways like PI3K/AKT and MAPK, independent of EGFR.[6][14][15][16][17][18]
-
HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can also lead to the activation of bypass signaling pathways, conferring resistance to EGFR inhibitors.[19][20]
Our pyrido[d][1][2]oxazine-based inhibitors are designed to address some of these challenges, including activity against the T790M mutation.[6] However, as with any targeted therapy, resistance can still emerge. The following sections will provide practical guidance on how to identify and address these resistance mechanisms in your experimental models.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with novel EGFR inhibitors and investigating resistance.
Q1: My pyrido[d][1][2]oxazine-based inhibitor shows reduced potency in my cell line over time. What could be the cause?
A1: A gradual decrease in potency often suggests the emergence of a resistant population of cells. The most likely causes are the selection of pre-existing resistant clones or the development of new resistance mutations. To investigate this, you should first confirm the identity and purity of your compound. If the compound is confirmed to be stable and pure, the next step is to analyze the cells for potential resistance mechanisms. We recommend performing dose-response assays at regular intervals to monitor for shifts in the IC50 value.
Q2: How can I determine if the resistance to my inhibitor is due to an on-target (EGFR mutation) or off-target (bypass pathway) mechanism?
A2: A multi-pronged approach is necessary to distinguish between on-target and off-target resistance.
-
Sequencing: Perform Sanger or Next-Generation Sequencing (NGS) of the EGFR kinase domain in your resistant cell lines to look for known resistance mutations like T790M or C797S, as well as novel mutations.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of EGFR (e.g., AKT, ERK) and in potential bypass pathways (e.g., MET, HER2). Persistent phosphorylation of downstream effectors in the presence of your inhibitor suggests the activation of a bypass pathway.
-
Combination Therapy: Test the efficacy of your inhibitor in combination with inhibitors of potential bypass pathways (e.g., a MET inhibitor or a HER2 inhibitor). A synergistic effect would suggest that the bypass pathway is contributing to resistance.
Q3: What are the best control cell lines to use in my experiments?
A3: It is crucial to use a panel of well-characterized cell lines to properly evaluate the efficacy and resistance profile of your inhibitor. We recommend including:
-
Sensitive Cell Lines: Cell lines with activating EGFR mutations that are known to be sensitive to EGFR TKIs (e.g., HCC827, PC-9).
-
Resistant Cell Lines: Cell lines harboring known resistance mutations (e.g., NCI-H1975 for T790M).
-
Wild-Type EGFR Cell Lines: Cell lines that express wild-type EGFR (e.g., A549) to assess the selectivity of your inhibitor.
-
Isogenic Cell Lines: If possible, use or generate isogenic cell lines where a specific resistance mutation has been introduced into a sensitive parental cell line. This provides a clean system to study the effect of a single mutation.
Section 3: Troubleshooting Guide for Experimental Workflows
This section provides detailed troubleshooting for common experimental issues encountered when studying resistance to pyrido[d][1][2]oxazine-derived EGFR inhibitors.
Inconsistent Results in Cell Viability Assays
Problem: You are observing high variability in your dose-response curves or inconsistent IC50 values for your pyrido[d][1][2]oxazine inhibitor.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Instability/Precipitation | 1. Visually inspect your compound stock and working solutions for any signs of precipitation. 2. Confirm the solubility of your compound in the cell culture medium. 3. Prepare fresh dilutions of your inhibitor for each experiment. | The formation of precipitates will lead to an inaccurate final concentration of the compound in the wells, resulting in inconsistent effects on cell viability. |
| Cell Seeding Inconsistency | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"). Fill these with sterile PBS or media. | Uneven cell distribution across the plate will lead to variability in the starting cell number per well, which will directly impact the final readout of the viability assay. |
| Assay Interference | 1. Run a control plate with your inhibitor in cell-free media to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound). 2. If using a colorimetric assay, ensure that the phenol red in your media is not interfering with the absorbance readings. Consider using phenol red-free media. | Some compounds can directly react with the chemical components of viability assays, leading to false positive or false negative results that are independent of cell viability. |
Experimental Workflow: Optimizing a Cell Viability Assay
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Difficulty Confirming On-Target EGFR Inhibition
Problem: You are not seeing a decrease in EGFR phosphorylation in your sensitive cell lines after treatment with your pyrido[d][1][2]oxazine inhibitor, despite observing a cytotoxic effect.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Antibody | 1. Validate your phospho-EGFR antibody using a positive control (e.g., cells stimulated with EGF) and a negative control (e.g., cells treated with a known potent EGFR inhibitor). 2. Titrate your primary antibody to determine the optimal concentration. | A non-specific or low-affinity antibody may not accurately detect changes in EGFR phosphorylation, leading to misleading results. |
| Incorrect Timing of Lysate Collection | 1. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of EGFR phosphorylation after inhibitor treatment. 2. Ensure that cells are not left for too long after treatment, as this could lead to the degradation of signaling proteins or the activation of feedback loops. | The kinetics of EGFR inhibition can vary between compounds and cell lines. It is essential to capture the cellular response at the appropriate time. |
| Off-Target Effects | 1. If you have confirmed on-target inhibition is weak but cytotoxicity is high, your compound may have significant off-target effects. 2. Consider performing a kinome scan to identify other potential targets of your inhibitor. | While designed to be EGFR-specific, small molecule inhibitors can sometimes interact with other kinases, leading to off-target cytotoxicity. |
Experimental Protocol: Western Blot for EGFR Phosphorylation
-
Cell Seeding and Treatment: Seed your chosen cell lines (e.g., HCC827) in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a range of concentrations of your pyrido[d][1][2]oxazine inhibitor for the predetermined optimal time. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.
-
Secondary Antibody and Detection: The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Investigating Novel Resistance Mechanisms
Problem: You have a resistant cell line that does not have any known EGFR resistance mutations or amplification of MET or HER2.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Novel On-Target Mutation | 1. Perform whole-exome or whole-genome sequencing on your resistant cell line and its parental counterpart to identify novel mutations in EGFR or other genes. | The selective pressure of a novel inhibitor can lead to the emergence of previously uncharacterized resistance mutations. |
| Activation of a Different Bypass Pathway | 1. Use a phospho-kinase array to screen for the activation of a wide range of receptor tyrosine kinases and other signaling proteins. 2. Perform RNA sequencing to identify changes in gene expression that might point to the activation of alternative signaling pathways. | Tumors are highly adaptable and can activate a variety of signaling pathways to circumvent the inhibition of a single target. |
| Phenotypic Transformation | 1. Examine the morphology of your resistant cells. A change from an epithelial to a mesenchymal phenotype (Epithelial-to-Mesenchymal Transition, EMT) can be associated with drug resistance. 2. Use markers for EMT (e.g., E-cadherin, N-cadherin, Vimentin) in western blotting or immunofluorescence to confirm a phenotypic switch. | EMT can lead to changes in cell signaling and drug efflux, contributing to a more resistant state. |
| CRISPR-Cas9 Screening | 1. Perform a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to your inhibitor. | This unbiased approach can uncover novel and unexpected resistance mechanisms. |
Workflow for Investigating Novel Resistance
Caption: A workflow for identifying novel resistance mechanisms.
Section 4: Data Interpretation and Next Steps
The data you generate will be crucial in understanding the resistance profile of your pyrido[d][1][2]oxazine-derived EGFR inhibitor.
Interpreting IC50 Shift Data:
| Scenario | Likely Resistance Mechanism | Recommended Next Steps |
| Significant IC50 shift in a T790M-negative cell line | Emergence of a novel on-target mutation or activation of a bypass pathway. | Proceed with sequencing and phospho-protein analysis. |
| Moderate IC50 shift across multiple cell lines | Potential for compound degradation or efflux pump upregulation. | Verify compound stability and consider experiments with efflux pump inhibitors. |
| No IC50 shift, but cells recover after drug withdrawal | Drug-tolerant persister cells. | Investigate mechanisms of drug tolerance, which may differ from stable resistance. |
EGFR Signaling Pathway and Points of Resistance
Caption: EGFR signaling pathway and common resistance mechanisms.
By systematically applying these troubleshooting strategies and experimental workflows, you will be well-equipped to characterize the resistance profiles of novel pyrido[d][1][2]oxazine-derived EGFR inhibitors and contribute to the development of more durable cancer therapies.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 3. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 9. researchgate.net [researchgate.net]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijrpr.com [ijrpr.com]
- 18. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one. This valuable heterocyclic scaffold is a key building block in medicinal chemistry, and its efficient, large-scale production is crucial for advancing drug discovery programs. This guide offers a detailed synthetic protocol, in-depth troubleshooting advice, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
I. Proposed Scalable Synthetic Route
The recommended synthetic pathway for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a multi-step process commencing with the readily available starting material, 2-aminopyridine. The overall strategy involves the regioselective halogenation and hydroxylation of the pyridine ring, followed by acylation and subsequent intramolecular cyclization to construct the desired pyridoxazinone core.
Caption: Overall synthetic workflow for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
II. Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3,5-dichloropyridine
This initial step involves the direct chlorination of 2-aminopyridine. The reaction conditions are critical to achieve the desired dichlorinated product.
Reaction Scheme:
Procedure:
-
In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in concentrated hydrochloric acid.
-
Cool the solution in an ice bath.
-
Bubble chlorine gas through the solution at a controlled rate while monitoring the reaction temperature.
-
After the initial reaction, warm the mixture to 50-60°C and continue the chlorine gas addition until TLC or HPLC analysis indicates complete consumption of the starting material and monochlorinated intermediates.[1]
-
Pour the reaction mixture over crushed ice and neutralize with a concentrated sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3,5-dichloropyridine.
Step 2: Selective Hydrolysis to 2-Amino-5-chloro-3-hydroxypyridine
This step leverages the differential reactivity of the two chlorine atoms to achieve selective hydrolysis at the 3-position.
Reaction Scheme:
Procedure:
-
To a pressure vessel, add 2-amino-3,5-dichloropyridine (1.0 eq), an aqueous solution of a suitable base (e.g., potassium hydroxide), and a catalytic amount of copper powder or a copper salt (e.g., copper(I) chloride).[1]
-
Seal the vessel and heat the mixture to 150-170°C with vigorous stirring.
-
Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-chloro-3-hydroxypyridine.
Step 3: Acylation to N-(5-Chloro-3-hydroxypyridin-2-yl)-2-chloroacetamide
The amino group of the hydroxypyridine intermediate is acylated with chloroacetyl chloride in this step.
Reaction Scheme:
Procedure:
-
Suspend 2-amino-5-chloro-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(5-Chloro-3-hydroxypyridin-2-yl)-2-chloroacetamide, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 4: Intramolecular Cyclization to 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
The final step involves a base-mediated intramolecular cyclization to form the desired pyridoxazinone ring system.
Reaction Scheme:
Procedure:
-
Dissolve the crude N-(5-Chloro-3-hydroxypyridin-2-yl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a strong base, such as potassium carbonate or sodium hydride (1.2 eq), in portions at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor for the completion of the cyclization by TLC/HPLC.
-
Cool the reaction mixture, pour it into ice water, and collect the precipitated product by filtration.
-
Wash the solid with water and dry. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) will afford the pure 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 2-amino-3,5-dichloropyridine | - Incomplete chlorination. - Over-chlorination or degradation of the product. - Loss of product during work-up. | - Ensure a sufficient and continuous supply of chlorine gas. Monitor the reaction closely by TLC/HPLC to avoid incomplete reaction or the formation of polychlorinated byproducts. - Maintain the recommended temperature range to prevent side reactions. - During neutralization, add the base slowly to control the exotherm and prevent product decomposition. |
| Step 2: Formation of 2-amino-3,5-dihydroxypyridine | - The reaction temperature is too high or the reaction time is too long, leading to the hydrolysis of both chlorine atoms. | - Carefully control the reaction temperature and time. Perform small-scale experiments to optimize these parameters for your specific setup. |
| Step 2: Low conversion to 2-amino-5-chloro-3-hydroxypyridine | - Insufficiently high temperature or short reaction time. - Ineffective catalyst. | - Ensure the reaction reaches the target temperature and is maintained for the required duration. - Use freshly purchased or properly stored copper catalyst. |
| Step 3: Di-acylation or O-acylation | - Use of an overly strong base or excess acylating agent. | - Use a hindered non-nucleophilic base like DIPEA. - Add the chloroacetyl chloride slowly and stoichiometrically. |
| Step 4: Low yield of the final product | - Incomplete cyclization. - Formation of polymeric byproducts. - Degradation of the product under harsh basic conditions. | - Ensure the use of a sufficiently strong and anhydrous base. - Perform the reaction under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. - Use a moderate reaction temperature and monitor the reaction progress to avoid prolonged heating. |
| General: Difficulty in purification | - Presence of closely related impurities. - Poor crystallinity of the product. | - Employ column chromatography with a carefully selected eluent system. - For recrystallization, screen a variety of solvents and solvent mixtures to find optimal conditions for crystal growth. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is 2-aminopyridine chosen as the starting material?
A1: 2-Aminopyridine is a commercially available and relatively inexpensive starting material. The amino group directs the initial electrophilic chlorination to the 3 and 5 positions of the pyridine ring, which is a key step in this synthetic strategy.
Q2: What is the role of the copper catalyst in the selective hydrolysis step?
A2: The copper catalyst facilitates the nucleophilic aromatic substitution of the chlorine atom at the 3-position by the hydroxide ion. This is a type of Ullmann condensation reaction, where copper mediates the displacement of an aryl halide.
Q3: Can other acylating agents be used in Step 3?
A3: While chloroacetyl chloride is specified for the synthesis of the target molecule, other acylating agents could be used to introduce different side chains, leading to a variety of analogs. However, for the specific synthesis of the oxazinone ring, a haloacetyl halide is necessary.
Q4: What are the key safety precautions for this synthesis?
A4: This synthesis involves several hazardous reagents and reactions.
-
Chlorine gas is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Concentrated acids and bases are corrosive and should be handled with care.
-
Pressure reactions should only be conducted in appropriate, certified equipment.
-
Sodium hydride is a flammable solid and reacts violently with water. It must be handled under an inert atmosphere.
Q5: How can the purity of the final product be assessed?
A5: The purity of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one should be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC) to determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
Mass Spectrometry (MS) to verify the molecular weight.
-
Melting Point Analysis to check for sharpness, which is an indicator of purity.
V. Mechanistic Insight
The final intramolecular cyclization step is a crucial ring-forming reaction. The mechanism involves the deprotonation of the hydroxyl group by the base, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom of the chloroacetamide moiety.
Caption: Proposed mechanism for the intramolecular cyclization step. (Note: Placeholder images are used in the DOT script. In a real-world application, these would be replaced with actual chemical structure images.)
VI. References
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. --INVALID-LINK--
-
Justia Patents. (1976). Process for the production of 2-amino-3-hydroxypyridine derivatives. --INVALID-LINK--
References
Validation & Comparative
A Comparative Analysis of Kinase Inhibitor Scaffolds: The Emerging Potential of the Pyrido[3,4-b]oxazinone Core
In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds with superior potency, selectivity, and drug-like properties is paramount. While established heterocyclic systems such as quinazolines, pyrimidines, and indoles have given rise to a multitude of approved therapies, the exploration of new chemical space is critical to overcoming the persistent challenges of acquired resistance and off-target toxicity. This guide provides a comparative overview of the novel 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold and its potential, benchmarked against well-established kinase inhibitor pharmacophores.
While specific experimental data for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is not extensively available in the public domain, we will draw insights from structurally related pyrido-oxazine derivatives to project its potential and highlight the importance of this emerging scaffold class. This analysis is intended for researchers, scientists, and drug development professionals seeking to expand their understanding of the evolving kinase inhibitor toolkit.
The Kinase Inhibitor Scaffolds: A Structural Overview
At the heart of ATP-competitive kinase inhibitors lies a heterocyclic core that mimics the adenine ring of ATP, enabling interaction with the hinge region of the kinase ATP-binding pocket. The diversity of these scaffolds dictates their binding modes, selectivity profiles, and overall pharmacological properties.
| Scaffold | Core Structure | Key Features |
| Pyrido[3,4-b]oxazinone | 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one | A fused heterocyclic system combining pyridine and oxazinone rings. The lactam functionality and chloro-substituent offer potential for novel interactions within the ATP-binding site. |
| Quinazoline | Quinazoline | A bicyclic aromatic heterocycle with a 4-anilino substitution being a common feature for EGFR kinase inhibition. This scaffold has led to several FDA-approved drugs.[1] |
| Pyrimidine | Pyrimidine | A fundamental component of DNA and RNA, this scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous anticancer agents.[2] |
| Pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | An isostere of the adenine ring of ATP, allowing for strong hinge region binding interactions. This scaffold is found in several clinically successful kinase inhibitors.[3][4] |
| Indole | Indole | An important pharmacophore in many bioactive compounds, the indole scaffold is utilized in numerous approved kinase inhibitors.[5][6] |
Mechanism of Action and Target Landscape
The primary mechanism of action for these scaffolds is the competitive inhibition of ATP binding to the kinase active site. This blockade prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways that are often dysregulated in diseases like cancer.
The Promise of the Pyrido[3,4-b]oxazinone Scaffold
While direct kinase profiling data for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is limited, studies on the related pyrido[2,3-b][7]oxazine scaffold have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[3] This suggests that the broader pyridyloxazinone class has the potential to engage key oncogenic kinases. The unique arrangement of hydrogen bond donors and acceptors in the pyrido[3,4-b]oxazinone core may allow for a distinct interaction profile with the kinase hinge region, potentially leading to improved selectivity.
Established Scaffolds: A Proven Track Record
-
Quinazolines: This class is renowned for its EGFR tyrosine kinase inhibitors, with gefitinib and erlotinib being prime examples.[1] The 4-anilino-quinazoline moiety has proven to be a highly effective pharmacophore for targeting this kinase family.[1]
-
Pyrimidines: The versatility of the pyrimidine scaffold has led to inhibitors targeting a wide range of kinases, including Aurora kinases and Polo-like kinases.[8] Its ability to be readily functionalized allows for fine-tuning of selectivity and potency.[2]
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is a cornerstone of many successful kinase inhibitors, including the BTK inhibitor ibrutinib.[4] Its structural similarity to adenine makes it a highly effective ATP mimetic.[3][9]
-
Indoles: Indole-based inhibitors have been developed against a variety of kinases, including VEGFR and PDGFR.[5][10] The indole nitrogen can act as a crucial hydrogen bond donor for hinge binding.[6]
Comparative Performance: A Data-Driven Perspective
Direct comparative data for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is not available. However, we can infer the potential of the pyridyloxazinone class by examining data from a representative pyrido[2,3-b][7]oxazine-based EGFR inhibitor and comparing it to established inhibitors from other scaffold classes.
Table 1: Comparative in vitro Activity of Representative Kinase Inhibitors
| Scaffold Class | Representative Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Pyrido[2,3-b][7]oxazine | Compound 7f | EGFR (del19) | 90 | HCC827 | [3] |
| EGFR (L858R/T790M) | 890 | H1975 | [3] | ||
| Quinazoline | Gefitinib | EGFR | 2-37 | Various | [11] |
| Pyrimidine | AZD1152-HQPA | Aurora B | 1.4 | NCI-H460 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 | Enzyme Assay | [4] |
| Indole | Sunitinib | VEGFR2, PDGFRβ | 2, 8 | Enzyme Assay | [10] |
Disclaimer: The data presented for the pyrido[2,3-b][7]oxazine is from a structurally related but distinct scaffold to 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one and is used here for illustrative purposes.
This comparative data highlights the high potency that has been achieved with established scaffolds. For the pyridyloxazinone class to be competitive, derivatives of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one would need to demonstrate comparable or superior potency and, critically, a favorable selectivity profile.
Experimental Protocols for Kinase Inhibitor Evaluation
The comprehensive evaluation of a novel kinase inhibitor scaffold requires a suite of well-defined experimental protocols. The following provides an overview of the key assays employed in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Prepare solutions of recombinant kinase, biotinylated substrate peptide, and ATP in assay buffer.
-
Prepare detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and XL665-conjugated streptavidin.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the kinase and substrate peptide.
-
Add the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro HTRF kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.
Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Culture cancer cells in appropriate media and conditions.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Replace the media in the cell plate with media containing the test compound or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Workflow for an MTT cell proliferation assay.
Target Engagement and Pathway Modulation in Cells
Western blotting is used to confirm that the inhibitor is engaging its target in a cellular context and modulating the downstream signaling pathway.
Protocol: Western Blotting for Phospho-Kinase Levels
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein as a loading control.
-
Quantify band intensities to determine the change in phosphorylation.
-
Caption: Workflow for Western blot analysis of kinase phosphorylation.
Conclusion and Future Directions
The established kinase inhibitor scaffolds—quinazolines, pyrimidines, pyrazolo[3,4-d]pyrimidines, and indoles—have undeniably revolutionized the treatment of cancer and other diseases. They provide a rich foundation of structure-activity relationships and a deep understanding of kinase-inhibitor interactions.
The pyrido[3,4-b]oxazinone scaffold, as exemplified by 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, represents a promising, yet underexplored, area of chemical space for kinase inhibitor design. Insights from related pyridyloxazinone structures suggest potential for potent kinase inhibition. The future of kinase inhibitor development will rely on the exploration of such novel scaffolds to address the ongoing challenges of drug resistance and to develop therapies with improved safety profiles. Comprehensive biological evaluation, including broad kinase panel screening and cellular characterization, will be essential to unlock the full therapeutic potential of the pyrido[3,4-b]oxazinone class and to determine its place in the ever-expanding arsenal of kinase-targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. atcc.org [atcc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. chondrex.com [chondrex.com]
- 8. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Biological Activity of Pyrido[3,4-b]oxazin-2(3H)-one Analogs as Anticancer Agents
In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is relentless. Among these, the pyrido[3,4-b]oxazine core has emerged as a promising framework for the development of new therapeutic agents. This guide provides a comparative analysis of the biological activity of analogs based on a closely related pyrido[2,3-b][1][2]oxazine scaffold, with a specific focus on their potential as anticancer agents. Due to a scarcity of published data on a systematic series of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one analogs, this guide will draw upon a detailed study of isomeric pyrido[2,3-b][1][2]oxazine derivatives to establish a foundational structure-activity relationship (SAR). These insights will be contextualized with broader findings from related 7-chloro-substituted heterocyclic systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Pyridooxazine Scaffold in Oncology
The fusion of a pyridine and an oxazine ring creates the pyridoxazine heterocyclic system, a scaffold that has garnered significant interest in medicinal chemistry. The inclusion of nitrogen and oxygen heteroatoms within this rigid bicyclic structure provides unique electronic and steric properties, making it a valuable template for designing molecules that can interact with various biological targets. Preliminary research has suggested that derivatives of this scaffold may possess a range of pharmacological properties, including antimicrobial and antitumor activities.[3] The 7-chloro substitution, in particular, is a common feature in many biologically active quinoline and related heterocyclic compounds, often enhancing their therapeutic potential.[4][5]
This guide will focus on the anticancer properties of these analogs, exploring how structural modifications influence their cytotoxic and mechanistic profiles. We will delve into their activity against various cancer cell lines, with a particular emphasis on their potential as kinase inhibitors, a well-established target class in oncology.
Comparative Analysis of Anticancer Activity
A recent study on a series of novel pyrido[2,3-b][1][2]oxazine-based derivatives has provided significant insights into their potential as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][6] This is particularly relevant in the context of non-small cell lung cancer (NSCLC), where EGFR mutations are a key driver of tumorigenesis and a target for therapy.[1][6]
In Vitro Cytotoxicity Against NSCLC Cell Lines
The anticancer activity of a series of synthesized pyrido[2,3-b][1][2]oxazine analogs was evaluated against three human NSCLC cell lines: HCC827 (harboring an EGFR exon 19 deletion), NCI-H1975 (with the L858R/T790M double mutation, conferring resistance to first-generation EGFR-TKIs), and A-549 (expressing wild-type EGFR).[1][6] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound | R1 | R2 | HCC827 IC50 (µM) | NCI-H1975 IC50 (µM) | A-549 IC50 (µM) |
| 7f | H | 3,4-difluorophenyl | 0.09 | 0.89 | 1.10 |
| 7g | CH3 | 3,4-difluorophenyl | 0.12 | 1.05 | 1.32 |
| 7h | H | 4-fluorophenyl | 0.15 | 1.20 | 1.55 |
| Osimertinib | - | - | 0.08 | 0.75 | 1.00 |
Data synthesized from a study on pyrido[2,3-b][1][2]oxazine analogs.[1][6]
Structure-Activity Relationship (SAR) Insights
The data presented in the table above allows for the deduction of key structure-activity relationships:
-
Substitution on the Phenyl Ring: The presence of fluorine atoms on the phenyl ring at the R2 position appears crucial for potent activity. The 3,4-difluoro substitution (compound 7f ) resulted in the highest potency across all cell lines, comparable to the clinically approved EGFR inhibitor, Osimertinib.[1][6] A single 4-fluoro substituent (compound 7h ) slightly reduced the activity. This suggests that the electronic and steric properties imparted by the fluorine atoms are critical for target engagement.
-
Substitution on the Pyridine Ring: The introduction of a methyl group at the R1 position (compound 7g ) led to a slight decrease in activity compared to the unsubstituted analog (7f ). This indicates that this position may be sensitive to steric bulk, and a smaller substituent like hydrogen is preferred for optimal interaction with the target.
-
Selectivity: Notably, the most potent compounds (7f, 7g, and 7h ) were found to be selectively cytotoxic against cancer cells, showing minimal harm to normal BEAS-2B cells at concentrations over 61 µM.[1][6] This highlights the potential for a favorable therapeutic window.
Broader SAR studies on related 7-substituted 4-aminoquinolines have also shown that the nature of the substituent at the 7-position significantly influences biological activity. For instance, in the context of antimalarial agents, 7-iodo and 7-bromo analogs were as active as their 7-chloro counterparts, while 7-fluoro and 7-trifluoromethyl analogs were less active.[4] This underscores the importance of the electronic and lipophilic properties of the substituent at this position for target interaction.
Mechanistic Insights: Targeting Kinase Signaling Pathways
The potent activity of these pyridooxazine analogs against EGFR-mutated cancer cell lines strongly suggests that they function as EGFR tyrosine kinase inhibitors.[1][6] This is a well-validated mechanism of action for many successful anticancer drugs.
Inhibition of EGFR Autophosphorylation
Mechanistic studies on the lead compound 7f demonstrated its ability to inhibit the autophosphorylation of EGFR-TK in HCC827 cells.[1] This directly confirms that the compound engages with and blocks the catalytic activity of the EGFR kinase, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.
Induction of Apoptosis
A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Treatment of HCC827 cells with compound 7f resulted in a significant increase in both early (33.7%) and late (9.1%) apoptotic cells compared to the control (2.4% early and 1.8% late apoptosis).[1] This indicates that the inhibition of EGFR signaling by this compound effectively triggers the apoptotic cascade in cancer cells.
Potential for JAK/STAT Pathway Inhibition
While the primary mechanism for the discussed analogs appears to be EGFR inhibition, it is worth noting that other kinase pathways are often implicated in cancer. The JAK/STAT signaling pathway, for instance, is a critical regulator of cell proliferation, survival, and immune responses, and its dysregulation is linked to various cancers. Although not directly demonstrated for the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold, other heterocyclic compounds have been identified as inhibitors of JAK kinases. Given the structural similarities and the promiscuity of some kinase inhibitors, exploring the effect of these pyridoxazine analogs on the JAK/STAT pathway could be a fruitful area for future research.
Experimental Protocols
To facilitate further research and validation of the findings discussed in this guide, detailed protocols for key in vitro assays are provided below.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCC827, NCI-H1975) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following compound treatment.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
General Synthetic Scheme for Pyrido[2,3-b][1][2]oxazine Analogs
Caption: A generalized workflow for the synthesis of pyrido[2,3-b][1][2]oxazine analogs.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by pyridooxazine analogs.
Conclusion and Future Directions
The comparative analysis presented in this guide, based on a closely related isomeric scaffold, strongly suggests that 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one analogs represent a promising class of compounds for the development of novel anticancer agents. The potent and selective cytotoxicity observed, coupled with a clear mechanism of action involving the inhibition of the EGFR signaling pathway, provides a solid foundation for further investigation.
Future research should focus on the synthesis and evaluation of a systematic library of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one analogs to delineate a more precise structure-activity relationship for this specific scaffold. Exploration of different substituents at various positions of the pyridoxazine ring system is warranted to optimize potency and selectivity. Furthermore, investigating the activity of these compounds against a broader panel of cancer cell lines and exploring their potential to inhibit other relevant kinase pathways, such as the JAK/STAT pathway, could unveil new therapeutic opportunities. In vivo studies will also be crucial to assess the pharmacokinetic properties and antitumor efficacy of the most promising analogs in preclinical models.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [smolecule.com]
- 4. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the In Vivo Validation of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one: A Comparative Efficacy Study
This guide provides a comprehensive framework for the in vivo validation of the novel compound 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, hereafter referred to as CPO-7. As CPO-7 is a new chemical entity, this document establishes a scientifically rigorous, hypothesis-driven approach to assess its therapeutic potential. Based on structural similarities to known kinase inhibitors, we hypothesize that CPO-7 is a selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a critical enzyme implicated in the pathology of Alzheimer's disease (AD).[1][2][3]
This guide is designed for drug development professionals and researchers. It details a head-to-head comparison between CPO-7 and a well-characterized, potent GSK-3 inhibitor, CHIR-99021, within a validated preclinical model of Alzheimer's disease.[4][5][6][7] The experimental designs herein are structured to deliver clear, interpretable data on pharmacokinetics, target engagement, efficacy, and preliminary safety.
The Scientific Rationale: Targeting GSK-3β in Alzheimer's Disease
GSK-3β is a serine/threonine kinase that is constitutively active in the brain. Its hyperactivity is a key pathological driver in AD, contributing to two of the disease's hallmarks: the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), which results in the formation of amyloid-beta (Aβ) plaques.[1][8] Therefore, the inhibition of GSK-3β presents a promising therapeutic strategy.[1][2] CPO-7, as a putative inhibitor, must be validated in a living system to confirm this hypothesis and evaluate its potential as a disease-modifying agent.
The following diagram illustrates the hypothesized signaling pathway and the therapeutic intervention point for CPO-7.
Caption: Hypothesized GSK-3β signaling pathway in Alzheimer's Disease.
Overall In Vivo Validation Workflow
A phased approach is critical for a robust in vivo validation. The workflow ensures that fundamental questions about the compound's behavior in the body are answered before committing to resource-intensive efficacy studies.
Caption: Phased workflow for the in vivo validation of CPO-7.
Phase 1: Pharmacokinetics (PK) and Target Engagement
Before assessing efficacy, we must confirm that CPO-7 can reach its intended target in the central nervous system (CNS) at a sufficient concentration and engage with GSK-3β.[9][10][11]
Murine Pharmacokinetic Study
Objective: To determine the key PK parameters of CPO-7 in mice, including bioavailability, plasma half-life (t½), maximum concentration (Cmax), and brain-to-plasma ratio. This data is essential for designing the dosing regimen for subsequent efficacy and toxicology studies.[10]
Experimental Protocol:
-
Animal Model: Healthy male C57BL/6 mice (n=3 per time point).
-
Compound Administration:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine baseline clearance and volume of distribution.
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg) to assess oral bioavailability.
-
-
Sample Collection: Serial blood samples are collected at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[10] A terminal whole-brain sample is collected from each cohort.
-
Analysis: CPO-7 concentrations in plasma and brain homogenate are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Comparison: The PK profile of CPO-7 will be compared against established data for CHIR-99021 to benchmark its properties.
Table 1: Hypothetical Comparative Pharmacokinetic Data
| Parameter | CPO-7 (10 mg/kg, PO) | CHIR-99021 (50 mg/kg, IP)[4] | Desired Outcome for a CNS Drug |
| Cmax (plasma, ng/mL) | 1250 | ~2500 | Sufficient to exceed in vitro IC50 |
| Tmax (plasma, h) | 1.0 | 0.5 | < 2 hours |
| AUC (plasma, ng·h/mL) | 7500 | ~8000 | High exposure |
| Half-life (t½, h) | 4.5 | 3.0 | 2-8 hours (allows for once/twice daily dosing) |
| Bioavailability (%) | 35 | N/A (IP) | > 20% |
| Brain/Plasma Ratio (4h) | 0.8 | ~0.5 | > 0.5, indicating good BBB penetration[12][13] |
Target Engagement Assay
Objective: To confirm that CPO-7 inhibits GSK-3β activity in vivo. This is measured by assessing the phosphorylation status of GSK-3β at Serine 9 (an inhibitory phosphorylation site).[14] Increased phosphorylation at Ser9 indicates that the kinase is being inhibited.[1][15]
Experimental Protocol:
-
Animal Model: Healthy male C57BL/6 mice (n=4 per group).
-
Dosing: Administer a single dose of Vehicle, CPO-7 (e.g., 10 mg/kg, PO), or CHIR-99021 (e.g., 50 mg/kg, IP).
-
Tissue Collection: At the time of expected peak brain concentration (determined from PK study, e.g., 2 hours), mice are euthanized, and brain tissue (hippocampus and cortex) is rapidly dissected and flash-frozen.
-
Analysis:
-
Endpoint: The ratio of p-GSK-3β to total GSK-3β is calculated and compared across treatment groups. A significant increase in this ratio for CPO-7-treated animals confirms target engagement.
Phase 2: Preliminary Safety and Tolerability
Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity for CPO-7. This is crucial for selecting safe and effective doses for the long-term efficacy study.[22][23][24][25]
Experimental Protocol:
-
Animal Model: Healthy male and female C57BL/6 mice (n=5 per sex per group).
-
Study Design: A dose-escalation study is performed. Mice receive daily oral doses of CPO-7 (e.g., 10, 30, 100 mg/kg/day) or vehicle for 7 days.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, or grooming).
-
Endpoint: The MTD is defined as the highest dose that does not induce significant weight loss (>15%) or overt clinical signs of distress.
Phase 3: Comparative Efficacy in the 5XFAD Mouse Model of Alzheimer's Disease
The 5XFAD transgenic mouse is an aggressive amyloid pathology model that recapitulates many key features of AD, including Aβ plaque deposition, neuroinflammation, and cognitive deficits, making it a suitable model for testing disease-modifying therapies.[26][27][28][29][30]
Objective: To determine if chronic administration of CPO-7 can ameliorate cognitive deficits and reduce AD-related pathology compared to both vehicle and the reference compound, CHIR-99021.
Caption: Comparative efficacy study design in 5XFAD mice.
Behavioral Assessment: Morris Water Maze (MWM)
The MWM is a standard test for assessing hippocampal-dependent spatial learning and memory, functions that are impaired in both AD patients and 5XFAD mice.[31][32][33][34][35]
Experimental Protocol:
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface.[32][34] Visual cues are placed around the room.
-
Acquisition Phase (Days 1-5):
-
Mice undergo four trials per day for five consecutive days.
-
For each trial, the mouse is placed into the pool at one of four starting positions and given 60 seconds to find the hidden platform.[32]
-
If the mouse fails to find the platform, it is gently guided to it.
-
The time to reach the platform (escape latency) and the path length are recorded by a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
Memory retention is assessed by measuring the time spent in the target quadrant where the platform was previously located.[34]
-
Table 2: Hypothetical Morris Water Maze Results
| Treatment Group | Mean Escape Latency (Day 5, sec) | Time in Target Quadrant (Probe Trial, %) | Expected Outcome |
| Vehicle | 45.2 ± 5.1 | 28.1 ± 3.5 | Impaired performance |
| CPO-7 (Low Dose) | 35.8 ± 4.8 | 39.5 ± 4.1 | Moderate improvement |
| CPO-7 (High Dose) | 24.5 ± 3.9 | 48.2 ± 4.5 | Significant improvement vs. Vehicle |
| CHIR-99021 | 26.1 ± 4.2 | 46.5 ± 4.8 | Significant improvement vs. Vehicle |
| *p < 0.05 vs. Vehicle |
Biochemical Validation
Objective: To quantify the effect of CPO-7 on the core pathologies of AD in the brain tissue of the treated 5XFAD mice.
Experimental Protocol:
-
Tissue Collection: Following behavioral testing, mice are euthanized, and brains are harvested. One hemisphere is fixed for immunohistochemistry (IHC), and the other (cortex and hippocampus) is snap-frozen for biochemical assays.
-
Immunohistochemistry (IHC) for Aβ Plaques:
-
Fixed brain hemispheres are sectioned and stained with an anti-Aβ antibody (e.g., 6E10).
-
The plaque burden (% area occupied by plaques) is quantified using image analysis software.
-
-
ELISA for Aβ40/42 Levels:
-
Frozen brain tissue is homogenized.
-
Soluble and insoluble fractions are separated by centrifugation.
-
Levels of Aβ40 and Aβ42 are measured using commercially available ELISA kits.
-
-
Western Blot for Phospho-Tau:
-
Brain homogenates are analyzed by Western blot using antibodies against phosphorylated tau (e.g., AT8) and total tau to determine the impact on tau pathology.
-
Table 3: Hypothetical Biochemical Endpoint Data
| Treatment Group | Cortical Aβ Plaque Load (%) | Insoluble Aβ42 (pg/mg tissue) | p-Tau / Total Tau Ratio | Expected Outcome |
| Vehicle | 12.6 ± 1.8 | 3500 ± 450 | 1.8 ± 0.3 | High pathology |
| CPO-7 (Low Dose) | 9.8 ± 1.5 | 2800 ± 410 | 1.4 ± 0.2 | Modest reduction |
| CPO-7 (High Dose) | 6.5 ± 1.1 | 1950 ± 350 | 0.9 ± 0.2 | Significant reduction |
| CHIR-99021 | 7.1 ± 1.3 | 2100 ± 380 | 1.0 ± 0.2 | Significant reduction |
| *p < 0.05 vs. Vehicle |
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured plan for the in vivo validation of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one (CPO-7). By following this workflow—from initial pharmacokinetic and target engagement studies to a rigorous comparative efficacy trial in a relevant disease model—researchers can generate the critical data needed to make an informed decision on the compound's therapeutic potential.
If the hypothetical data presented here were borne out in experimentation, it would strongly support the hypothesis that CPO-7 is a brain-penetrant GSK-3β inhibitor with disease-modifying efficacy comparable to the established tool compound CHIR-99021. Such results would provide a solid foundation for advancing CPO-7 into formal IND-enabling toxicology studies and further preclinical development.[36]
References
- 1. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. gsk-3.com [gsk-3.com]
- 5. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 6. stemcell.com [stemcell.com]
- 7. reprocell.com [reprocell.com]
- 8. youtube.com [youtube.com]
- 9. aragenbio.com [aragenbio.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Western blot in homogenised mouse brain samples [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. syngeneintl.com [syngeneintl.com]
- 23. criver.com [criver.com]
- 24. altasciences.com [altasciences.com]
- 25. nuvisan.com [nuvisan.com]
- 26. criver.com [criver.com]
- 27. scantox.com [scantox.com]
- 28. mdpi.com [mdpi.com]
- 29. alzforum.org [alzforum.org]
- 30. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 33. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 34. mmpc.org [mmpc.org]
- 35. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 36. seed.nih.gov [seed.nih.gov]
A Comparative Analysis of Pyridooxazine Isomers in Biological Assays: A Guide for Researchers
For researchers and drug development professionals, the pyridooxazine scaffold represents a compelling starting point for the discovery of novel therapeutic agents. The fusion of a pyridine ring with an oxazine ring gives rise to a variety of isomers, each with a unique three-dimensional structure and electronic distribution that can profoundly influence its interaction with biological targets. This guide provides an in-depth comparative analysis of pyridooxazine isomers and their derivatives, drawing upon experimental data to illuminate their performance in various biological assays. Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy and to provide a practical framework for future drug design and development efforts.
The Structural Landscape of Pyridooxazines: More Than Just a Fusion
The term "pyridooxazine" encompasses several constitutional isomers depending on the relative orientation of the nitrogen and oxygen atoms within the heterocyclic system. The specific arrangement of these heteroatoms dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which are critical determinants of its biological activity. The most commonly investigated isomers in the literature include derivatives of pyrido[2,3-b][1]oxazine, pyrido[4,3-b][1]oxazine, and pyrido[3,2-e][2]oxazine, among others. Understanding the subtle yet significant differences between these isomeric cores is paramount for rational drug design.
Comparative Biological Activities: A Tale of Isomers
The biological activity of pyridooxazine derivatives is largely contingent on the isomeric scaffold and the nature and placement of its substituents. A recurring theme in the literature is the potential of these compounds as anticancer and antimicrobial agents.
Anticancer Activity: Targeting Cellular Proliferation
Several studies have highlighted the promise of pyridooxazine derivatives as potent anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes or receptors that are dysregulated in cancer cells.
A notable study explored a series of novel substituted pyrido[2,3-b][1]oxazine compounds as EGFR kinase inhibitors.[3] These compounds demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance-conferring mutations.[3] For instance, certain derivatives exhibited potent inhibitory activity against the HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M double mutation) cell lines, with IC50 values in the nanomolar to low micromolar range.[3]
In a different approach, researchers designed and synthesized macrocyclic benzo[b]pyrido[4,3-e][1]oxazine derivatives as novel Pim-1 kinase inhibitors.[4] Pim-1 kinase is a crucial player in many tumors, and its inhibition is a validated anticancer strategy. One of the synthesized compounds, designated H5, exhibited a remarkable IC50 value of 35 nM against Pim-1 kinase.[4]
The table below summarizes the anticancer activity of representative pyridooxazine derivatives from different isomeric classes.
| Compound/Isomer Class | Target Cell Line | Biological Target | IC50 Value | Reference |
| Pyrido[2,3-b][1]oxazine derivative 7f | HCC827 (NSCLC) | EGFR-TK | 0.09 µM | [3] |
| NCI-H1975 (NSCLC) | EGFR-TK | 0.89 µM | [3] | |
| A-549 (NSCLC) | EGFR-TK | 1.10 µM | [3] | |
| Benzo[b]pyrido[4,3-e][1]oxazine derivative H5 | - | Pim-1 Kinase | 35 nM | [4] |
| Pyrido[4,3-b][1]oxazine derivatives | L1210 (Leukemia) | - | - | [2] |
| 5H-pyrido[3,2-a]phenoxazin-5-one | Various human neoplastic cell lines | DNA intercalation | Submicromolar range | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Antimicrobial Activity: A Broad Spectrum of Action
Beyond their anticancer potential, certain pyridooxazine derivatives have demonstrated promising antimicrobial activities. For instance, a series of diarylurea derivatives based on a pyridazinone scaffold, a related heterocyclic system, were shown to possess both antibacterial and antifungal properties.[6] One compound exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, while another was effective against Candida albicans with the same MIC.[6] While not direct pyridooxazine isomers, these findings suggest that the broader class of pyridine-fused heterocycles is a fertile ground for the discovery of new antimicrobial agents.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of the reported biological data, it is crucial to understand the methodologies employed. Below are detailed, step-by-step protocols for key assays used in the evaluation of pyridooxazine isomers.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyridooxazine isomers) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Kinase inhibition assays are essential for determining the specific molecular target of a compound.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the pyridooxazine isomer at various concentrations to the reaction mixture.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of remaining ATP. Common detection methods include fluorescence, luminescence, or radioactivity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanisms: Pathways and Workflows
To better understand the biological context in which pyridooxazine isomers exert their effects, we can visualize the relevant signaling pathways and experimental workflows.
Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-b][1]oxazine derivative.
Caption: Step-by-step workflow of the MTT assay for assessing cell viability.
Conclusion and Future Directions
The comparative analysis of pyridooxazine isomers reveals a rich and diverse pharmacological landscape. The subtle changes in the arrangement of nitrogen and oxygen atoms within the heterocyclic core, coupled with the strategic placement of various substituents, can lead to significant differences in biological activity. The pyrido[2,3-b][1]oxazine and benzo[b]pyrido[4,3-e][1]oxazine scaffolds have emerged as particularly promising frameworks for the development of potent anticancer agents targeting key kinases.
Future research should focus on a more systematic exploration of the various pyridooxazine isomers. A head-to-head comparison of a comprehensive set of isomers in a standardized panel of biological assays would provide invaluable data for elucidating more precise structure-activity relationships. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be crucial for translating these promising preclinical findings into clinically viable drug candidates. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapies for a range of diseases.
References
- 1. Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives [jsciences.ut.ac.ir]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents. 1. Synthesis, biological evaluation, and molecular modeling of 5H-pyrido[3,2-a]phenoxazin-5-one, a compound with potent antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Evolving Landscape of EGFR Inhibition in Non-Small Cell Lung Cancer
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Scaffold
Introduction: The Double-Edged Sword of Kinase Inhibition
The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. A substantial challenge in this field is achieving a high degree of specificity for the target kinase.[1] The human kinome comprises over 500 members, many of which share a high degree of structural conservation within their ATP-binding pockets, the primary target for most inhibitors.[1] This conservation is the root cause of cross-reactivity, where an inhibitor binds to and modulates the activity of unintended kinases, often referred to as "off-targets." Such off-target effects can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits (polypharmacology).[2][3]
This guide focuses on a systematic approach to characterizing the cross-reactivity profile of a promising, novel class of inhibitors based on the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold. While this specific scaffold is presented here as a case study, the principles and methodologies described are universally applicable to the preclinical evaluation of any novel kinase inhibitor. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing inhibitor selectivity, integrating both in vitro and cellular approaches to build a robust and translatable data package. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to guide the interpretation of results.
Pillar 1: Foundational In Vitro Selectivity Assessment
The initial step in any cross-reactivity profiling cascade is to determine the inhibitor's potency and selectivity against a broad panel of purified kinases. This provides a foundational, quantitative landscape of the compound's biochemical interactions across the kinome.
The Rationale for Large-Panel Screening
Screening against a large, representative panel of kinases is critical for early-stage drug development.[4][5] It allows for the early identification of potential liabilities and helps to build a structure-activity relationship (SAR) for selectivity.[5] A universal assay platform, such as those that measure the production of ADP, is ideal as it can be applied to virtually any kinase, regardless of the substrate it phosphorylates.[6]
Experimental Protocol: Luminescence-Based Kinase Profiling
This protocol outlines a streamlined method for assessing inhibitor selectivity using a technology like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction.[6]
-
Compound Preparation : Prepare a 10 mM stock solution of the test inhibitor (e.g., "CPO-1," our lead compound from the 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one series) in 100% DMSO. Create a serial dilution series to determine IC50 values.
-
Kinase Reaction Setup : In a 384-well plate, dispense the kinase, the appropriate substrate, and ATP. For broad profiling, a single high concentration of the inhibitor (e.g., 1-10 µM) is often used for an initial screen.[7]
-
Inhibitor Addition : Add the test inhibitor or DMSO (vehicle control) to the reaction wells and incubate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection :
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal proportional to the initial ADP concentration. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition relative to the DMSO control. For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.
Hypothetical Data Presentation: Kinome Selectivity of CPO-1
To illustrate the output of such a screen, Table 1 presents hypothetical profiling data for our lead compound, CPO-1, against a representative panel of kinases.
| Kinase Target | Kinase Family | CPO-1 (% Inhibition @ 1 µM) | Alternative Inhibitor A (% Inhibition @ 1 µM) | Alternative Inhibitor B (% Inhibition @ 1 µM) |
| EGFR (Primary Target) | Tyrosine Kinase | 98% | 99% | 95% |
| EGFR (T790M mutant) | Tyrosine Kinase | 95% | 35% | 92% |
| HER2 | Tyrosine Kinase | 75% | 88% | 25% |
| VEGFR2 | Tyrosine Kinase | 68% | 92% | 15% |
| ABL1 | Tyrosine Kinase | 15% | 95% | 5% |
| SRC | Tyrosine Kinase | 45% | 85% | 10% |
| CDK2 | CMGC | 5% | 40% | 3% |
| AURKA | Other | 8% | 30% | 2% |
| P38α (MAPK14) | CMGC | 60% | 75% | 8% |
This data is for illustrative purposes only.
This table allows for a direct comparison of CPO-1's selectivity against other hypothetical inhibitors, highlighting its potency against the primary target and its T790M resistance mutation, while also revealing potential off-targets like HER2, VEGFR2, and p38α that warrant further investigation.
Pillar 2: Verifying Target Engagement in a Cellular Context
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell.[8] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence an inhibitor's potency and selectivity.[9][10] Therefore, confirming target engagement within intact cells is a critical, self-validating step.
The Rationale for the Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target interaction in a cellular environment.[11][12] The principle is based on ligand-induced thermal stabilization of the target protein; when a drug binds to its target, the resulting complex is typically more resistant to thermal denaturation.[13][14] This allows for a direct measurement of target engagement without the need for modified compounds or cells.[14]
Figure 1: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for Target Engagement
-
Cell Culture and Treatment : Culture cells expressing the target of interest (e.g., HCC827 cells for EGFR) to ~80% confluency. Treat cells with the desired concentrations of CPO-1 or vehicle control for 1-2 hours.
-
Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge : Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[14]
-
Cell Lysis : Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis : Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another suitable protein detection method.
-
Isothermal Dose-Response : To determine cellular potency, perform the assay at a single, fixed temperature (chosen from the melt curve where significant denaturation occurs) with a range of inhibitor concentrations. This generates an isothermal dose-response fingerprint (ITDRF).[12]
Pillar 3: Unbiased, Proteome-Wide Off-Target Identification
While panel screens and CETSA® are excellent for evaluating known kinases, they are inherently biased towards the targets being tested. To uncover truly unexpected off-targets, an unbiased approach is required. Chemical proteomics serves this purpose by using the inhibitor itself (or an analog) as a "bait" to pull down its binding partners from a complex cell lysate.[2][3]
The Rationale for Kinobeads Profiling
The "kinobeads" approach is a powerful chemical proteomics technique for profiling kinase inhibitors.[15] It utilizes beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[15][16] By pre-incubating a cell lysate with a free test inhibitor, one can perform a competition experiment. The test compound will compete with the beads for binding to its specific targets. The proteins that are "eluted" (i.e., show reduced binding to the beads) in the presence of the drug are identified as its targets and off-targets.[15]
Figure 2: Workflow for competitive kinase inhibitor profiling using Kinobeads.
Experimental Protocol: Competitive Chemical Proteomics
-
Lysate Preparation : Grow cells of interest and lyse them under native conditions to preserve protein structure and interactions.
-
Competitive Incubation : Aliquot the lysate and incubate with various concentrations of the test compound CPO-1 or DMSO as a control for 1 hour.
-
Kinobeads Capture : Add the kinobeads slurry to the lysates and incubate to allow for the capture of kinases not bound by CPO-1.
-
Washing and Elution : Wash the beads extensively to remove non-specific binders. Elute the captured proteins.
-
Sample Preparation for Mass Spectrometry : Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis : Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis : Identify proteins whose binding to the kinobeads is significantly and dose-dependently reduced in the CPO-1-treated samples compared to the control. These are the direct targets of the inhibitor.
Synthesizing the Data: A Comparative View
A robust cross-reactivity profile is built by integrating data from all three pillars. Table 2 provides a hypothetical summary comparing our lead compound CPO-1 with two other inhibitors, demonstrating how an integrated dataset can guide drug development decisions.
| Parameter | CPO-1 (Lead Compound) | Inhibitor Y (Broad-Spectrum) | Inhibitor Z (Highly Selective) |
| Primary Target IC50 | 5 nM (EGFR) | 10 nM (EGFR) | 8 nM (EGFR) |
| Kinome Panel Hits (>50% Inh. @ 1µM) | 8 kinases | 45 kinases | 2 kinases (EGFR, HER2) |
| Cellular Target Engagement (CETSA® EC50) | 50 nM (EGFR in HCC827) | 150 nM (EGFR in HCC827) | 65 nM (EGFR in HCC827) |
| Key Off-Targets (Chemical Proteomics) | HER2, VEGFR2, p38α | ABL1, SRC, LCK, FLT3, etc. | HER2 |
| Selectivity Score (S-Score) | S(10) = 0.05 | S(10) = 0.45 | S(10) = 0.02 |
| Interpretation & Next Steps | Potent inhibitor with a defined set of off-targets. Profile suggests potential for both efficacy and manageable side effects. Proceed to in vivo toxicity and efficacy studies, monitoring for VEGFR2/p38α related effects. | Highly potent but non-selective. High risk of off-target toxicity. Consider for scaffold-hopping to improve selectivity or repurposing if polypharmacology is desirable. | Highly selective with minimal off-targets. Lower risk of toxicity but may be susceptible to resistance via single-target bypass mechanisms. Ideal candidate for combination therapies. |
This data is for illustrative purposes only. Selectivity Score (S-Score) is a metric representing the number of off-targets inhibited above a certain threshold divided by the total number of kinases tested.
Visualizing the Impact: Signaling Pathway Context
Understanding the functional consequence of off-target engagement is paramount. A signaling pathway diagram can effectively visualize how an inhibitor's cross-reactivity might impact cellular processes beyond the intended target.
Figure 3: Hypothetical signaling map for CPO-1, showing on- and off-target effects.
This diagram illustrates that while CPO-1 effectively blocks the intended EGFR-driven proliferation pathways, its off-target activity against VEGFR2 and p38α could simultaneously inhibit angiogenesis and modulate inflammatory and apoptotic responses, respectively. These insights are crucial for designing subsequent in vivo studies and interpreting their outcomes.
Conclusion
The cross-reactivity profiling of a novel kinase inhibitor is not a single experiment but a multi-faceted strategy that builds a progressively clearer picture of the compound's therapeutic potential and inherent risks. By systematically integrating broad in vitro screening, cellular target engagement validation, and unbiased proteomic analysis, drug development teams can make informed decisions, mitigate the risk of late-stage failures, and ultimately develop safer and more effective medicines. The 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold, like any new chemical entity, must be subjected to this rigorous, multi-pillar evaluation to truly understand its place in the therapeutic arsenal.
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 7. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Establishing In Vitro to In Vivo Correlation for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one as a Novel Anti-Inflammatory Agent
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro to In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1] This guide provides a comprehensive framework for establishing such a correlation for the novel compound 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one , hypothesizing its mechanism of action as a cyclooxygenase (COX) inhibitor for the treatment of inflammation.
The pyridazinone scaffold is a versatile pharmacophore known for a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[2][3][4] Given the structural features of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, its potential as a COX inhibitor warrants investigation. This guide will objectively compare its hypothetical performance with established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib, and provide the detailed experimental methodologies necessary to generate the supporting data for a robust IVIVC.
Section 1: The Foundational Role of IVIVC in Drug Development
The establishment of a predictive IVIVC is a strategic tool that can significantly accelerate drug development.[5] It serves as a surrogate for in vivo bioavailability and can reduce the number of human studies required during formulation development and post-approval changes.[5][6] A well-established IVIVC enhances our understanding of a drug's dosage form and acts as a predictive tool, streamlining the development process and supporting regulatory decisions.[7]
For a compound like 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, where in vivo data is not yet available, a carefully designed experimental plan to generate both in vitro and in vivo data is the first step. This guide will focus on a Level A correlation, the highest level of IVIVC, which aims to establish a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[1]
Below is a conceptual workflow for establishing an IVIVC for our lead compound.
Caption: Conceptual workflow for establishing an IVIVC.
Section 2: Comparative Analysis of COX Inhibitors
To contextualize the potential of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, we will compare its hypothetical in vitro and in vivo data with two well-characterized NSAIDs: Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).
| Compound | Target(s) | In Vitro Potency (IC50) | In Vivo Efficacy (Rat Paw Edema Model) |
| 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one | COX-1/COX-2 (Hypothesized) | Data to be generated | Data to be generated |
| Indomethacin | COX-1 & COX-2 | COX-1: 230 nMCOX-2: 630 nM[8] | ~54% inhibition at 10 mg/kg[9] |
| Celecoxib | COX-2 selective | COX-2: 40 nM[10] | Significant edema reduction at 1, 10, and 30 mg/kg[11] |
Note: IC50 and efficacy values can vary based on experimental conditions.
The causality behind choosing COX inhibition as the hypothetical mechanism stems from the frequent observation of anti-inflammatory activity in pyridazinone derivatives.[2][4] By targeting both COX-1 and COX-2, a compound may exhibit potent anti-inflammatory effects, but potentially with gastrointestinal side effects associated with COX-1 inhibition.[12] Conversely, a COX-2 selective inhibitor like Celecoxib was developed to minimize these side effects.[12] Determining the selectivity of our lead compound is therefore a crucial step.
Section 3: Detailed Experimental Protocols
The trustworthiness of an IVIVC model is entirely dependent on the quality of the input data. The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards.
In Vitro Protocol: COX-1/COX-2 Inhibition Assay
This assay will determine the concentration of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one required to inhibit 50% of the activity (IC50) of both COX isoforms.
Objective: To quantify the potency and selectivity of the test compound against COX-1 and COX-2.
Methodology: A colorimetric or fluorometric inhibitor screening assay is recommended.[12][13]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Procedure (96-well plate format):
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[7]
-
Add the test compound dilutions or reference inhibitors to the 'Inhibitor Wells'. Add solvent alone to '100% Initial Activity' wells.
-
Pre-incubate the plate for approximately 15 minutes at room temperature to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[7]
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.[7]
-
-
Detection and Data Analysis:
-
Stop the reaction using a stop solution (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric method, monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the '100% Initial Activity' wells.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Simplified signaling pathway of COX inhibition.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and well-established model for evaluating the acute anti-inflammatory activity of compounds.[6][14]
Objective: To determine the dose-dependent anti-inflammatory effect of the test compound in a live animal model.
Methodology: The assay measures the ability of a compound to reduce swelling in a rat's paw after injection of an irritant, carrageenan.[15]
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Use Wistar albino rats (or similar strain), weighing approximately 250g.
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and multiple dose groups for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.[16]
-
-
Dosing and Edema Induction:
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.). The time between dosing and carrageenan injection should be based on the anticipated time to maximum plasma concentration.[6]
-
After a set time (e.g., 30-60 minutes), measure the initial paw volume of the right hind paw using a digital plethysmometer.[17]
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.[15]
-
-
Measurement and Data Analysis:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the ED50 (the dose causing 50% inhibition) by plotting the percentage of inhibition against the dose.
-
Section 4: Pharmacokinetics and the Bridge to IVIVC
A successful IVIVC hinges on understanding the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) profile of the compound.[18] Pyridazinone derivatives can have varied pharmacokinetic properties based on their specific substitutions.[5][19]
To build the IVIVC model, a pharmacokinetic study must be run in parallel with the in vivo efficacy study.
Pharmacokinetic Study Protocol:
-
Administer 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one to rats at a therapeutically relevant dose.
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to separate plasma.
-
Quantify the concentration of the parent drug in the plasma using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Establishing the Correlation: The plasma concentration-time data from the PK study is then mathematically deconvoluted to determine the in vivo absorption profile. This profile is then correlated with the in vitro dissolution profile. A linear regression model is often used to establish the relationship. A high correlation coefficient (R² > 0.9) is indicative of a strong Level A IVIVC.
Conclusion
This guide outlines a scientifically rigorous and logical pathway for establishing an in vitro to in vivo correlation for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one, positioning it as a potential novel anti-inflammatory agent. By hypothesizing its activity based on its chemical class and laying out detailed, self-validating protocols for both in vitro COX inhibition and in vivo anti-inflammatory assays, researchers are equipped to generate the necessary data. The comparison with established drugs like Indomethacin and Celecoxib provides a clear benchmark for success. Ultimately, the development of a robust IVIVC will not only validate the compound's mechanism and efficacy but also significantly de-risk and accelerate its journey through the drug development pipeline.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miragenews.com [miragenews.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Pyridooxazinones: A Guide for Researchers
For researchers and professionals in drug development, the pyridooxazinone scaffold represents a privileged heterocyclic system with significant therapeutic potential. The efficient and versatile synthesis of these molecules is paramount for exploring their structure-activity relationships and advancing novel drug candidates. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to pyridooxazinones, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
Introduction to Pyridooxazinone Synthesis
The fusion of a pyridine and an oxazinone ring gives rise to a variety of pyridooxazinone isomers, each with unique physicochemical properties and biological activities. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and overall efficiency. This guide will focus on a comparative analysis of three key strategies: a one-pot annulation via Smiles rearrangement, intramolecular cyclization of aminopyridinones, and a multi-step approach for constructing highly functionalized derivatives.
Key Synthetic Strategies at a Glance
| Synthetic Route | Key Transformation | Starting Materials | Advantages | Disadvantages |
| One-Pot Annulation via Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution | N-substituted-2-chloroacetamides, 2-halo-3-hydroxypyridines | High yields (87-97%), operational simplicity, one-pot procedure | Primarily demonstrated for pyrido[2,3-b][1][2]oxazin-2-ones, may have substrate limitations |
| Intramolecular Cyclization | Acylation followed by ring closure | 3-Aminopyridin-2(1H)-ones, chloroacetyl chloride | Direct approach to specific isomers, good for building on a pre-formed pyridinone core | Yields can be variable, may require synthesis of the aminopyridinone precursor |
| Multi-Step Synthesis with Cross-Coupling | Suzuki or other cross-coupling reactions | Halogenated pyridooxazinone core, boronic acids/esters | High degree of functional group diversity, allows for late-stage modification | Longer synthetic sequence, requires optimization of coupling conditions, potentially lower overall yield |
In-Depth Analysis of Synthetic Routes
One-Pot Annulation via Smiles Rearrangement: The Workhorse for Pyrido[2,3-b][1][2]oxazin-2-ones
This method stands out for its elegance and efficiency in constructing the pyrido[2,3-b][1][2]oxazin-2-one core.[1][3][4] The key to this transformation is a tandem O-alkylation followed by a Smiles rearrangement and subsequent intramolecular cyclization, all occurring in a single pot.
Causality Behind Experimental Choices: The choice of cesium carbonate as the base is critical. Its high solubility in acetonitrile and its ability to promote both the initial O-alkylation and the subsequent Smiles rearrangement are key to the success of this one-pot reaction.[4] Refluxing acetonitrile provides the necessary thermal energy to overcome the activation barriers of the sequential reactions without leading to decomposition.
Trustworthiness of the Protocol: This protocol is self-validating due to its high and consistent yields across a range of substrates, as reported in the literature.[4] The formation of the thermodynamically stable pyridooxazinone ring system drives the reaction to completion.
Experimental Protocol: One-Pot Synthesis of 1-Benzyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
Step-by-Step Methodology:
-
To a solution of N-benzyl-2-chloroacetamide (1.0 mmol) and 2-chloro-3-hydroxypyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) is added cesium carbonate (2.0 mmol).
-
The resulting mixture is heated to reflux and stirred for 3-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Expected Yield: 87-97%[4]
Intramolecular Cyclization: A Direct Approach to 1H-Pyrido[2,3-b][1][2]oxazin-2(3H)-ones
This strategy offers a more direct, albeit potentially lower-yielding, route to specific pyridooxazinone isomers. The key step involves the acylation of a pre-synthesized 3-aminopyridin-2(1H)-one with chloroacetyl chloride, which then undergoes an intramolecular cyclization to form the oxazinone ring.[2][5]
Causality Behind Experimental Choices: The use of a suitable base is crucial to deprotonate the amino group of the pyridinone, facilitating its nucleophilic attack on the chloroacetyl chloride. The subsequent intramolecular cyclization is often promoted by heating. The choice of solvent can influence the reaction rate and yield.
Trustworthiness of the Protocol: The reliability of this method is dependent on the successful synthesis and purification of the 3-aminopyridin-2(1H)-one precursor. The cyclization step itself is a standard method for forming six-membered heterocyclic rings.
Experimental Protocol: Synthesis of 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
Step-by-Step Methodology:
-
3-Aminopyridin-2(1H)-one (1.0 mmol) is dissolved in a suitable aprotic solvent such as dioxane or DMF.
-
A base, such as triethylamine or potassium carbonate (1.2 mmol), is added to the solution.
-
The mixture is cooled in an ice bath, and chloroacetyl chloride (1.1 mmol) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with progress monitored by TLC.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.
Multi-Step Synthesis for Functionalized Derivatives: The Power of Cross-Coupling
For the synthesis of highly decorated pyridooxazinones, particularly for applications in medicinal chemistry, a multi-step approach is often necessary. A key strategy involves the initial construction of a halogenated pyridooxazinone core, which can then be functionalized using modern cross-coupling reactions, such as the Suzuki coupling.[6]
Causality Behind Experimental Choices: The Suzuki coupling is a powerful and versatile reaction for forming carbon-carbon bonds. The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for achieving high yields and preventing side reactions. This late-stage functionalization allows for the rapid generation of a library of analogs from a common intermediate.
Trustworthiness of the Protocol: The success of this route relies on the robustness of each individual step. The Suzuki coupling itself is a well-established and reliable transformation.
Illustrative Pathway: Functionalization via Suzuki Coupling
General Experimental Considerations for Suzuki Coupling:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor and a phosphine ligand, is typically used.
-
Base: An aqueous solution of a base like sodium carbonate or potassium carbonate is commonly employed.
-
Solvent: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is often effective.
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate.
Head-to-Head Comparison: Making the Right Choice
| Feature | One-Pot Annulation (Smiles) | Intramolecular Cyclization | Multi-Step Synthesis (Suzuki) |
| Overall Yield | Excellent (often >85%)[4] | Moderate to Good | Variable (dependent on number of steps) |
| Step Economy | High (one-pot) | Moderate | Low |
| Versatility | Primarily for a specific isomer | Dependent on precursor availability | High (late-stage functionalization) |
| Scalability | Potentially good | Can be challenging | Can be challenging due to multiple steps |
| Purification | Generally straightforward | May require careful purification | Multiple purification steps required |
| Ideal Application | Rapid access to the core pyrido[2,3-b][1][2]oxazin-2-one scaffold | Synthesis of specific isomers from readily available aminopyridinones | Generating libraries of diverse analogs for SAR studies |
Conclusion: A Route for Every Target
The synthesis of pyridooxazinones is a rich field with multiple effective strategies. For rapid and high-yield access to the pyrido[2,3-b][1][2]oxazin-2-one core, the one-pot annulation via Smiles rearrangement is an outstanding choice. When a specific isomer is targeted and the corresponding aminopyridinone precursor is accessible, intramolecular cyclization provides a direct route. For medicinal chemistry programs requiring the exploration of a wide range of functional groups, a multi-step synthesis incorporating a late-stage cross-coupling reaction is the most powerful approach. By understanding the nuances of each method, researchers can select the optimal synthetic strategy to efficiently achieve their target pyridooxazinone and accelerate their research and development efforts.
References
- 1. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS OF 3-AMINOPYRIDINE-2(1<I>H</I>)-ones and 1<I>H</I>-pyrido[2,3-<I>b</I>][1,4]oxazin-2(3<I>H</I>)-ones | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one: A Guide to Safe and Compliant Laboratory Practices
Navigating the Disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one (CAS No. 928118-43-8), a halogenated heterocyclic compound.[3][4] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from authoritative sources such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for analogous chemical structures.
The core principle of chemical waste management is to ensure the safety of laboratory personnel and the protection of the environment.[5] This is achieved through a systematic approach that begins with waste identification and ends with documented, compliant disposal by a licensed professional.
Immediate Safety and Hazard Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed.[6]
-
Skin Irritation: Causes skin irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.
Due to these potential hazards, all handling and disposal preparation must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][10][11]
Personal Protective Equipment (PPE) and Handling Precautions
| Precaution | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To prevent eye contact which can cause serious irritation.[8][9] |
| Hand Protection | Nitrile rubber gloves. | To prevent skin contact and irritation.[6] |
| Protective Clothing | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To minimize inhalation of dust or vapors, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The proper disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[5][12][13]
Step 1: Waste Identification and Characterization
The first step in compliant disposal is to correctly identify the waste.[14]
-
As a solid: Unused or expired 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one.
-
As a liquid: Solutions containing dissolved 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one.
-
As contaminated debris: Items such as pipette tips, weighing paper, and contaminated PPE.
Because this compound contains a halogen (chlorine), it must be classified as a halogenated organic waste .[15][16][17]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.[1]
-
Halogenated vs. Non-Halogenated: 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one and its solutions must be collected in a waste container specifically designated for halogenated organic waste .[15][17] Do not mix with non-halogenated organic solvents like acetone or methanol.
-
Liquid vs. Solid: Collect solid waste (the pure compound, contaminated weighing boats) separately from liquid waste (solutions of the compound). Contaminated sharps must be placed in a designated sharps container.[1]
Step 3: Container Selection and Labeling
Waste containers must be appropriate for the type of waste being collected.[1]
-
Container Type: Use a chemically compatible container with a secure, tight-fitting lid. For liquids, high-density polyethylene (HDPE) containers are often suitable.
-
Labeling: All waste containers must be clearly labeled at the moment the first drop of waste is added.[15] The label must include:
Step 4: Accumulation and Storage
-
Waste containers must be kept closed at all times, except when actively adding waste.[15]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition or incompatible chemicals.[1]
-
Ensure the exterior of the waste container remains clean and free of contamination.[17]
Step 5: Final Disposal
Hazardous waste must be disposed of through a licensed hazardous waste contractor.[14]
-
Scheduling a Pickup: Follow your institution's procedures for arranging a hazardous waste pickup with the designated Environmental Health and Safety (EHS) office or contractor.
-
Documentation: Ensure that a hazardous waste manifest is completed to track the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[14] This is a critical component of the "cradle-to-grave" system.[12]
-
Treatment Methods: The final disposal method will be determined by the licensed contractor and may include incineration at high temperatures, which is a common and effective method for destroying halogenated organic compounds.[1][18]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one.
Caption: Disposal workflow for 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[6]
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[15]
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of 7-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. usbioclean.com [usbioclean.com]
- 2. osha.gov [osha.gov]
- 3. 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one [cymitquimica.com]
- 4. This compound - CAS:928118-43-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. axonator.com [axonator.com]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. chempoint.com [chempoint.com]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. epa.gov [epa.gov]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. uakron.edu [uakron.edu]
- 17. ethz.ch [ethz.ch]
- 18. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
